Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEWHTHFTOYWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS Number: 1263060-07-6[1][2][3]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure, particularly in the development of kinase inhibitors for targeted cancer therapy.[4] This document outlines the synthesis, physicochemical properties, and the established role of the pyrazolo[1,5-a]pyrimidine core in modulating key signaling pathways implicated in cancer.
Physicochemical and Analytical Data
While specific experimental data for this compound is not extensively published, data for its regioisomer, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, provides valuable insights into the expected analytical profile of this class of compounds. Commercial suppliers indicate the availability of analytical data including NMR, HPLC, and LC-MS for the title compound upon request.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1263060-07-6 | [1][2][3] |
| Molecular Formula | C₉H₈BrN₃O₂ | [2] |
| Molecular Weight | 270.08 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Table 2: Representative Analytical Data for a Regioisomeric Analog (6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate)
| Analysis | Data | Source |
| IR (KBr, cm⁻¹) | 3339.72 (N-H stretch), 3230.43 (NH₂ stretch), 2983.3 & 2908.67 (-CH stretch), 1717 (C=O ester) | [5] |
| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 1.266 (3H, t, CH₃), 4.2 (2H, q, CH₂), 5.99 (s, NH₂), 7.8 (s, pyrazole-H) | [5] |
| LC-MS (m/z) | 273.0, 270.0 [M+H]⁺ | [5] |
Synthesis and Experimental Protocols
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. A plausible and efficient method for the synthesis of bromo-substituted pyrazolo[1,5-a]pyrimidine carboxylates involves a microwave-assisted, base-catalyzed reaction. The following protocol is adapted from the synthesis of a regioisomeric analog and represents a likely pathway to obtain this compound.[5][6]
Experimental Protocol: Synthesis of a Bromo-pyrazolo[1,5-a]pyrimidine-ethyl-carboxylate
This procedure is based on the synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate and is expected to be adaptable for the synthesis of the 6-carboxylate isomer.[5][6]
Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate
-
To a solution of ethyl cyanoacetate (0.0884 mol), add hydrazine hydrate dropwise under microwave irradiation at 80-100 °C.
-
Heat the reaction mixture under microwave irradiation at 100 °C until the reaction is complete as monitored by thin-layer chromatography.
-
Quench the reaction mixture with water and extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-amino-1H-pyrazole-4-ethyl-carboxylate as a solid.
Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
-
To the 5-amino-1H-pyrazole-4-ethyl-carboxylate (0.0077 mol), add 2-bromo-malonaldehyde (0.0077 mol) in the presence of a base (e.g., pyridine, ethanol, or water) and concentrated hydrochloric acid.
-
Subject the reaction mixture to microwave irradiation at 110 °C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the solid crude product with ethanol and filter to afford the final product.
Biological Activity and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of small molecule kinase inhibitors for cancer therapy.[4] These compounds typically act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various protein kinases that are crucial for cell signaling, proliferation, and survival.
Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated potent inhibitory activity against a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): Inhibition of KDR is a key strategy in anti-angiogenic cancer therapy.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The synthesized analog, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, has shown inhibitory activity against CDKs.[5][6]
-
B-Raf Kinase: B-Raf is a key component of the MAPK/ERK signaling pathway, which is frequently mutated and hyperactivated in various cancers, including melanoma.[8]
-
Tropomyosin Receptor Kinases (Trks): Trk inhibitors have shown significant promise in treating cancers with NTRK gene fusions.[9]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific kinase targets.[7][9][10][11] The bromo-substituent at the 3-position of this compound serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, to explore and optimize interactions within the kinase active site.[4]
Visualizations
Synthesis Workflow
Caption: Plausible synthetic route for this compound.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of the B-Raf signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
References
- 1. 1263060-07-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - C9H8BrN3O2 | CSSB00010296052 [chem-space.com]
- 3. klamar-cn.com [klamar-cn.com]
- 4. Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate [benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. integratedpublications.in [integratedpublications.in]
- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. The presence of the bromo group at the 3-position and an ethyl carboxylate group at the 6-position makes it a versatile intermediate for further chemical modification.[1][2]
Physicochemical Data
The key quantitative properties of the compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1263060-07-6 | [3][4][][6][7] |
| Molecular Formula | C₉H₈BrN₃O₂ | [7] |
| Molecular Weight | 270.08 g/mol | |
| IUPAC Name | This compound | [4] |
| Storage | Room temperature, sealed, dry, dark | [2] |
Spectral Data
While detailed, publicly available spectra for this specific compound are limited, suppliers often provide NMR, HPLC, and LC-MS data upon request.[6] Based on the structure, the expected spectral characteristics would include:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and distinct aromatic protons on the pyrazolopyrimidine core.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and the carbons of the heterocyclic ring system.
-
Mass Spectrometry: A molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
Synthesis and Reactivity
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds.[8][9] For halogenated derivatives like the title compound, methods can involve direct halogenation of the pyrazolopyrimidine core or the use of halogenated precursors during the cyclization step.[8]
The bromine atom at the 3-position is particularly significant as it serves as a handle for introducing molecular diversity. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1][8] This reactivity allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) in drug discovery programs.[8][10]
Biological Activity and Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for its potent and diverse biological activities.[8] Derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[8][9]
Role as a Kinase Inhibitor
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors.[8] They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. Kinases targeted by this scaffold include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Tropomyosin Receptor Kinases (Trks).[8][9][11] The development of dual inhibitors, such as those targeting both CDK2 and TRKA, is a promising strategy to enhance anticancer efficacy and overcome drug resistance.[12]
Experimental Protocols
While a specific, published protocol for the synthesis of this compound was not found in the initial search, a representative protocol for a subsequent reaction utilizing its key reactivity is provided below.
Representative Protocol: Suzuki Cross-Coupling
This protocol describes a general method for coupling an arylboronic acid to the 3-position of the title compound.
Objective: To synthesize Ethyl 3-aryl-pyrazolo[1,5-a]pyrimidine-6-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl substituted product.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its strategic functionalization allows for the creation of diverse molecular libraries. The parent scaffold's proven efficacy as a kinase inhibitor makes this compound highly relevant for researchers in oncology, immunology, and other fields focused on targeted therapeutics.[8][10] Future work will likely continue to explore the vast chemical space accessible from this intermediate to develop novel and more selective therapeutic agents.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromopyrazolo[1,5-a]pyrimidin-6-amine [myskinrecipes.com]
- 3. This compound | 1263060-07-6 [chemicalbook.com]
- 4. This compound - C9H8BrN3O2 | CSSB00010296052 [chem-space.com]
- 6. 1263060-07-6|this compound|BLD Pharm [bldpharm.com]
- 7. 1263060-07-6 | this compound | Tetrahedron [thsci.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 12. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. This document details its chemical structure, synthesis, and known biological context, presenting available data in a structured format for researchers and drug development professionals.
Core Compound Structure and Properties
This compound is a substituted pyrazolopyrimidine. The core structure consists of a fused pyrazole and pyrimidine ring system. The key functional groups are a bromine atom at the 3-position, an ethyl carboxylate group at the 6-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary:
| Property | Value |
| CAS Number | 1263060-07-6 |
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| SMILES | CCOC(=O)c1cn2c(ncc(Br)c2n1)c1 |
Synthesis and Experimental Protocols
A documented method for the synthesis of this compound involves the reaction of 4-bromo-1H-pyrazol-5-amine with ethyl 2-formyl-3-oxopropanoate.
Experimental Protocol:
A mixture of 4-bromo-1H-pyrazol-5-amine (3.7 g, 22.84 mmol) and ethyl 2-formyl-3-oxopropanoate (3.29 g, 22.84 mmol) is prepared in ethanol (30 mL). The reaction mixture is then heated at reflux for 80 minutes. Following the reflux period, the mixture is cooled. The solid product is collected by filtration to yield this compound.[1]
Reaction Workflow:
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. Notably, this class of compounds has been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.
While specific biological data for this compound is not extensively published, the core structure is recognized for its potential in targeted cancer therapy as a protein kinase inhibitor (PKI).[1] The bromo substituent at the 3-position makes this compound a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR) and develop more potent and selective kinase inhibitors.
Potential Signaling Pathway Involvement:
Given the known activity of similar pyrazolo[1,5-a]pyrimidine derivatives, it is plausible that this compound or its derivatives could interact with kinase-driven signaling pathways implicated in cancer, such as the Raf-MEK-ERK and PI3K-Akt pathways. The general mechanism involves the compound binding to the ATP-binding site of a target kinase, thereby inhibiting its catalytic activity and downstream signaling.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
This compound serves as a valuable building block in the synthesis of novel compounds with potential therapeutic applications. While detailed biological and characterization data for this specific molecule are limited in the public domain, its synthetic route is established. Further investigation into its biological activity, particularly as a kinase inhibitor, is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational resource for researchers embarking on studies involving this promising chemical entity.
References
An In-Depth Technical Guide to the Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthesis pathway for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the initial construction of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation, followed by regioselective bromination. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Core Synthesis Pathway
The principal synthetic route to this compound proceeds through two key transformations:
-
Step 1: Cyclocondensation to form Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate. This step involves the reaction of a substituted aminopyrazole with a malonaldehyde equivalent to construct the fused pyrimidine ring.
-
Step 2: Regioselective Bromination. The pyrazolo[1,5-a]pyrimidine core is then selectively brominated at the C3 position to yield the final product.
Below are the detailed experimental protocols for each step.
Experimental Protocols
Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
This procedure outlines the cyclocondensation reaction between Ethyl 3-amino-1H-pyrazole-4-carboxylate and a malonaldehyde precursor.
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
1,1,3,3-Tetramethoxypropane (as a malonaldehyde equivalent)
-
Trifluoroacetic acid (TFA)
-
Ethanol (EtOH)
Procedure:
A solution of Ethyl 3-amino-1H-pyrazole-4-carboxylate and 1,1,3,3-tetramethoxypropane in ethanol is treated with trifluoroacetic acid. The reaction mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.
| Reactant/Reagent | Molar Ratio | Notes |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 1.0 | Starting material |
| 1,1,3,3-Tetramethoxypropane | 1.1 | Malonaldehyde equivalent |
| Trifluoroacetic acid (TFA) | Catalytic | Acid catalyst for the cyclization |
| Ethanol (EtOH) | - | Solvent |
Quantitative data for this specific reaction, such as precise yields and reaction times, are not consistently reported across the literature and may require optimization.
Step 2: Synthesis of this compound
This protocol describes the regioselective bromination of the intermediate compound at the C3 position using N-bromosuccinimide (NBS).
Materials:
-
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
Procedure:
To a solution of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate in acetonitrile, N-bromosuccinimide is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
| Reactant/Reagent | Molar Ratio | Notes |
| Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Brominating agent |
| Acetonitrile (MeCN) | - | Solvent |
Recent studies have also explored the use of hypervalent iodine(III) reagents in the presence of potassium bromide for the C3-bromination of pyrazolo[1,5-a]pyrimidines, offering an alternative green and efficient method.[1]
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of the target compound.
Discussion
The synthesis of this compound relies on established heterocyclic chemistry principles. The initial cyclocondensation is a classic method for forming the pyrazolo[1,5-a]pyrimidine scaffold. The choice of a malonaldehyde equivalent, such as 1,1,3,3-tetramethoxypropane, is common as malonaldehyde itself can be unstable.
The subsequent bromination at the C3 position is a key regioselective step. The pyrazolo[1,5-a]pyrimidine ring system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is often the most nucleophilic and sterically accessible site for such reactions. The use of N-bromosuccinimide provides a convenient and effective source of electrophilic bromine.
Conclusion
This technical guide provides a foundational pathway for the synthesis of this compound. The described two-step process, involving a cyclocondensation followed by a regioselective bromination, offers a reliable route to this valuable heterocyclic compound. Researchers and drug development professionals can utilize this information as a starting point for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
Unveiling the Potential Mechanism of Action: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class of heterocyclic molecules. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, which are primarily attributed to its ability to act as a privileged structure for kinase inhibition. While direct and extensive research on the specific mechanism of action for this compound is not publicly available, this technical guide consolidates findings from closely related pyrazolo[1,5-a]pyrimidine analogs to project a likely mechanism of action. The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore that has been successfully utilized in the development of inhibitors for various protein kinases, suggesting a similar role for this compound.
Core Hypothesis: Kinase Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of one or more protein kinases. This hypothesis is built upon substantial evidence from analogous compounds. The pyrazolo[1,5-a]pyrimidine scaffold is known to mimic the adenine base of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. The specific kinase or kinases targeted would be determined by the substitution pattern on the core scaffold.
Potential Kinase Targets and Signaling Pathways
Based on studies of analogous compounds, several key signaling pathways could be modulated by this compound. Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can potently inhibit kinases such as B-Raf, Epidermal Growth Factor Receptor (EGFR), and MEK, which are critical components of the MAPK/ERK signaling pathway often dysregulated in cancer.[1] Furthermore, derivatives have been identified as inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a key regulator of immune cell signaling.
Below is a diagram illustrating the potential points of intervention for a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor within a generalized signaling pathway.
Quantitative Data from Analog Studies
While specific quantitative data for this compound is unavailable, the following table summarizes inhibitory activities of closely related pyrazolo[1,5-a]pyrimidine compounds against various kinases. This data provides a benchmark for the potential potency of the title compound.
| Compound Class | Target Kinase | IC50 / Kd | Cell-Based Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf | Not Specified | Antiproliferative effects in melanoma cell lines | [2] |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | VPS34 | Kd = 0.4 µM | EC50 = 0.9 µM (A2780 Ovarian cancer cell line) | [3] |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | JAK1-JH2 (pseudokinase) | Kd = 0.5 µM | Not Specified | [3] |
Experimental Protocols for Elucidating Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of biochemical and cell-based assays would be required. The following outlines a potential experimental workflow.
Key Experimental Methodologies
-
Kinase Panel Screening: A competitive binding assay, such as the KINOMEscan™ platform from DiscoveX, would be employed for an unbiased screen against a large panel of human kinases. This would identify the primary kinase targets with the highest affinity for the compound.
-
Biochemical IC50 Determination: Once primary targets are identified, in vitro enzymatic assays are performed to determine the half-maximal inhibitory concentration (IC50). These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Cellular Target Engagement: To confirm that the compound interacts with its target in a cellular context, assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be utilized. These assays measure the stabilization of the target protein upon compound binding in intact cells.
-
Pathway Analysis: Western blotting is a standard method to assess the phosphorylation status of downstream substrates of the target kinase. A reduction in the phosphorylation of these substrates upon treatment with the compound provides evidence of on-target pathway modulation.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on the pyrazolo[1,5-a]pyrimidine scaffold strongly suggests its role as a kinase inhibitor. The specific kinase targets are likely to be within the MAPK/ERK or PI3K/AKT signaling pathways, which are frequently implicated in cancer and inflammatory diseases. The provided experimental framework offers a clear path for the definitive elucidation of its molecular mechanism, which is a critical step in the potential development of this compound as a therapeutic agent. The versatility of the pyrazolo[1,5-a]pyrimidine core continues to make it a highly attractive starting point for the design of novel targeted therapies.
References
- 1. Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate [benchchem.com]
- 2. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and proven track record in the development of potent and selective therapeutic agents. This bicyclic scaffold, composed of fused pyrazole and pyrimidine rings, serves as a rigid and planar framework amenable to diverse structural modifications, making it a privileged structure in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as inhibitors of various protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in diseases like cancer.[1][2] This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of the pyrazolo[1,5-a]pyrimidine scaffold, with a focus on its role in the development of kinase inhibitors.
Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[3] Over the years, numerous synthetic methodologies have been developed, ranging from classical condensation reactions to more modern techniques such as microwave-assisted synthesis and multi-component reactions, offering efficient access to a wide array of derivatives.[4]
A general synthetic workflow for the construction of the pyrazolo[1,5-a]pyrimidine core is depicted below:
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Key Experimental Protocols
Protocol 1: Two-Step Synthesis via β-Enaminone Intermediate
This protocol involves the initial synthesis of a β-enaminone, which then undergoes cyclocondensation with a 3-aminopyrazole.[3]
-
Step 1: Synthesis of β-enaminones: A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically affords the corresponding β-enaminone in high yields (83–97%).[3]
-
Step 2: Cyclocondensation: The synthesized β-enaminone is then reacted with a 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine) to yield the final 7-substituted pyrazolo[1,5-a]pyrimidine.[3]
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This method allows for the direct introduction of a halogen atom at the 3-position of the scaffold.
-
A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction. The reaction is typically carried out in the presence of an oxidizing agent such as potassium persulfate (K₂S₂O₈).[3]
Biological Activities and Therapeutic Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of a multitude of biologically active compounds, with applications spanning from oncology to central nervous system disorders.[4] A significant portion of research has focused on their potent inhibitory activity against various protein kinases.
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a versatile class of kinase inhibitors, targeting a range of kinases with high potency and selectivity.[4]
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins.[5] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of constitutively active Trk fusion proteins that can drive tumorigenesis. Several FDA-approved drugs for the treatment of NTRK fusion-positive cancers, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[5][6]
The signaling pathway downstream of Trk receptors involves the activation of two major pathways: the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival and growth.[7] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors act by competing with ATP for binding to the kinase domain of the Trk receptor, thereby blocking downstream signaling.
Caption: Signaling pathway of Trk receptors and the inhibitory action of pyrazolo[1,5-a]pyrimidine-based inhibitors.
Table 1: In Vitro Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| 8 | 1.7 | - | - | [5] |
| 9 | 1.7 | - | - | [5] |
| 10 | 0.2 | - | - | [7] |
| 11 | 0.4 | - | - | [7] |
| 28 | 0.17 | 0.07 | 0.07 | [8] |
| 32 | 1.9 | 3.1 | 2.3 | [5] |
| 33 | 3.2 | 5.5 | 3.3 | [5] |
| 34 | 1.8 | 4.1 | 2.3 | [5] |
| 35 | 2.5 | 3.1 | 2.6 | [5] |
| 36 | 1.4 | 2.4 | 1.9 | [5] |
| Larotrectinib | 1.2 | 2.1 | 2.1 | [5] |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[9] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[9][10] For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, is a potent inhibitor of CDK2, CDK1, and CDK9 and has demonstrated antitumor effects in human tumor xenografts.[9]
Table 2: In Vitro Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors
| Compound | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Reference |
| BS-194 (4k) | 30 | 3 | 90 | [9] |
| 6s | - | 450 | - | [11] |
| 6t | - | 90 | - | [11] |
| Ribociclib (ref) | - | 70 | - | [12] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is another critical regulator of cell growth, proliferation, and survival. The δ isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a crucial role in the functioning of the immune system.[13] Selective inhibitors of PI3Kδ are being investigated for the treatment of inflammatory and autoimmune diseases, as well as certain types of cancer. A series of pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective PI3Kδ inhibitors.[13]
Table 3: In Vitro Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors
| Compound | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| CPL302253 (54) | 2.8 | - | - | - | [13] |
| CPL302415 (6) | 18 | 1421 | >25470 | 16902 | [14] |
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is involved in the regulation of cell survival and proliferation.[15] Overexpression of Pim-1 has been observed in various cancers, making it an attractive target for anticancer drug development. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase.[15]
Table 4: In Vitro Inhibitory Activities of Representative Pyrazolo[1,5-a]pyrimidine-Based Pim-1 Inhibitors
| Compound | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | Reference |
| 1 | 52 | - | [15] |
| 9a | Potent (nanomolar) | Weak (micromolar) | [15] |
| 9b | Potent (nanomolar) | Weak (micromolar) | [15] |
| 11a | Potent (nanomolar) | Weak (micromolar) | [15] |
| 11b | Potent (nanomolar) | Weak (micromolar) | [15] |
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against specific kinases is typically determined using in vitro enzymatic assays. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged core in medicinal chemistry, particularly in the realm of kinase inhibitor development. Its synthetic accessibility and the ability to readily introduce diverse substituents have enabled the generation of extensive libraries of compounds for structure-activity relationship studies. The successful development of FDA-approved drugs based on this scaffold for the treatment of cancer underscores its therapeutic potential. Future research will likely focus on further optimizing the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine derivatives, exploring new therapeutic applications, and developing novel synthetic methodologies to expand the chemical space around this versatile core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets for the pyrazolo[1,5-a]pyrimidine scaffold, to which Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate belongs. Direct experimental data for this compound is not currently available in the public domain. The information presented herein is based on studies of structurally related pyrazolo[1,5-a]pyrimidine derivatives and should be interpreted as predictive of the potential activities of the title compound.
Introduction
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of various protein kinases.[1] This structural motif serves as a key building block in the design of targeted therapies, especially in oncology. This compound, as a derivative of this core, is anticipated to interact with a range of kinases implicated in cell signaling pathways that are often dysregulated in diseases such as cancer. This guide explores the prominent therapeutic targets of pyrazolo[1,5-a]pyrimidine analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Potential Therapeutic Targets
Based on extensive research on the pyrazolo[1,5-a]pyrimidine scaffold, the following protein kinases have been identified as potential therapeutic targets.
Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[2] Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development.[2][3] Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against Pim-1 kinase.[1][2]
Quantitative Data: Pim-1 Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | Pim-1 IC50 (µM) | Reference |
| 4d | 3-carbonitrile derivative | 0.61 | [2] |
| 5d | 3-carbonitrile derivative | 0.54 | [2] |
| 9a | 3-carbonitrile derivative | 0.68 | [2] |
Experimental Protocol: In Vitro Pim-1 Kinase Assay (Luminescence-based)
This protocol provides a general guideline for determining the in vitro inhibitory activity of a compound against Pim-1 kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 peptide substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
Initiate Kinase Reaction:
-
Signal Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fms-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potential FLT3 inhibitors.[6]
Quantitative Data: FLT3 Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | FLT3-ITD IC50 (µM) | Reference |
| 11 | Trisubstituted derivative with cyclohexenyl at position 3 | Submicromolar activity | [6][7] |
| 14 | Disubstituted derivative | Submicromolar activity | [6][7] |
Experimental Protocol: FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a compound for FLT3.
Materials:
-
Recombinant human FLT3 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[8]
-
384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare 3x solutions of the test compound, kinase/antibody mixture, and tracer in Kinase Buffer A.[8]
-
Assay Plate Preparation:
-
Initiate Binding:
-
Add 5 µL of the 3x tracer solution to initiate the binding reaction.[8]
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[8]
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with cyclin E or A, is a key regulator of the G1/S phase transition of the cell cycle. Its dysregulation is a common feature in many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of CDK2.[9][10]
Quantitative Data: CDK2 Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | CDK2 IC50 (µM) | Reference |
| 6s | Furan ring substitution | 0.45 | [9] |
| 6t | Thiophene ring substitution | 0.09 | [9] |
| 5h | 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-2-ylamines | 0.022 | [10][11] |
| 5i | 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-2-ylamines | 0.024 | [10][11] |
Experimental Protocol: CDK2/Cyclin A2 Kinase Assay (Luminescence-based)
This protocol describes a method to determine the inhibitory activity of a compound against the CDK2/Cyclin A2 complex.
Materials:
-
Recombinant human CDK2/Cyclin A2 complex
-
CDK substrate peptide
-
ATP
-
Test compound
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in Kinase Buffer with a constant final DMSO concentration.[12]
-
Kinase Reaction:
-
Signal Detection:
-
Data Analysis:
-
Read luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the Pim-1 kinase assay.
-
Tropomyosin Receptor Kinase A (TRKA)
TRKA is a receptor tyrosine kinase that, when fused with other genes, can act as an oncogenic driver in a variety of tumors. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of FDA-approved TRK inhibitors.[14][15]
Quantitative Data: TRKA Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | TRKA IC50 (nM) | Reference |
| 8 | Picolinamide at position 3 | 1.7 | [14] |
| 9 | Picolinamide at position 3 | 1.7 | [14] |
| 28 | Macrocyclic derivative | 0.17 | [16] |
| 36 | Sulfonamide-substituted macrocyclic derivative | 1.4 | [16] |
Experimental Protocol: TRKA Kinase Assay (Luminescence-based)
This protocol provides a general method for assessing the inhibitory effect of a compound on TRKA activity.
Materials:
-
Recombinant human TRKA kinase
-
TRKA substrate
-
ATP
-
Test compound
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[17]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound as previously described.
-
Reaction Setup:
-
Signal Generation:
-
Data Analysis:
-
Measure luminescence and calculate the IC50 value as previously described.
-
B-Raf Kinase
B-Raf is a serine/threonine kinase in the MAPK/ERK signaling pathway. The V600E mutation in B-Raf leads to its constitutive activation and is a common driver in melanoma and other cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors.[1]
Experimental Protocol: B-Raf Kinase Assay (Luminescence-based)
This protocol outlines a method to determine the IC50 value of a compound against B-Raf kinase.
Materials:
-
Recombinant active B-Raf (e.g., V600E mutant)
-
Inactive MEK1 protein (substrate)
-
ATP
-
Test compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)[18]
-
384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
Prepare a Substrate/ATP mix containing inactive MEK1 and ATP.
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mix to each well.[18]
-
Incubate at room temperature for a specified time.
-
-
Signal Detection:
-
Data Analysis:
-
Measure luminescence and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: Pim-1 Signaling Pathway and Inhibition.
Caption: FLT3 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Kinase Inhibition Assay.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising framework for the development of targeted kinase inhibitors. While specific data for this compound is yet to be published, the extensive research on analogous compounds strongly suggests its potential to inhibit key kinases involved in cancer progression, such as Pim-1, FLT3, CDK2, TRKA, and B-Raf. The provided experimental protocols offer a foundational approach for researchers to evaluate the inhibitory activity of this and other related compounds. Further investigation into the structure-activity relationships of this specific derivative is warranted to fully elucidate its therapeutic potential.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a key intermediate in the development of novel therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This document outlines the synthesis of the core scaffold followed by a regioselective bromination at the C3 position.
Synthetic Strategy Overview
The synthesis of this compound is proposed as a three-step process. The initial step involves the synthesis of a key intermediate, ethyl 5-amino-1H-pyrazole-4-carboxylate. This is followed by a cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine ring system. The final step is a regioselective bromination at the C3 position of the heterocyclic core.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This procedure outlines the formation of the pyrazole ring, a crucial building block for the final product.
Materials:
-
Ethyl cyanoacetate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of ethyl cyanoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford Ethyl 5-amino-1H-pyrazole-4-carboxylate.
Expected Yield: 85-95%
Step 2: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate
This step involves the construction of the pyrazolo[1,5-a]pyrimidine core through a cyclocondensation reaction.
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve Ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add diethyl malonate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with water and ethanol, and dried to yield Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate.
Step 3: Synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
Materials:
-
Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Carefully add Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitate formed is collected by filtration, washed thoroughly with water, and dried to give Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate.
Step 4: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Materials:
-
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Dissolve Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (1 equivalent) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.
Step 5: Regioselective Synthesis of this compound
This final step introduces the bromine atom at the C3 position of the pyrazolo[1,5-a]pyrimidine ring system. This protocol is adapted from a method for regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines.[1]
Materials:
-
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
-
Potassium bromide (KBr)
-
Phenyliodine bis(trifluoroacetate) (PIFA) or similar hypervalent iodine(III) reagent
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (1 equivalent) in water at ambient temperature.
-
Add potassium bromide (1.5 equivalents) to the solution.
-
Add the hypervalent iodine(III) reagent (e.g., PIFA, 1.2 equivalents) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction should be monitored by TLC or LC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of this compound and its intermediates.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1 | Ethyl 5-amino-1H-pyrazole-4-carboxylate | C₆H₉N₃O₂ | 155.15 | 85-95 |
| 2 | Ethyl pyrazolo[1,5-a]pyrimidine-7(4H)-one-6-carboxylate | C₁₀H₉N₃O₃ | 223.19 | 70-80 |
| 3 | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate | C₁₀H₈ClN₃O₂ | 241.64 | 80-90 |
| 4 | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | C₁₀H₉N₃O₂ | 207.20 | 90-98 |
| 5 | This compound | C₁₀H₈BrN₃O₂ | 286.09 | 80-90[1] |
Signaling Pathways and Logical Relationships
The synthesis of the target molecule is a linear progression of chemical transformations. Each step builds upon the previous one to construct the final complex molecule.
Caption: Logical progression of the synthesis from starting materials to the final product.
These protocols and application notes are intended to guide researchers in the synthesis of this compound. The provided methods are based on established chemical principles and published procedures for related compounds. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinally active molecules.[1][3] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif present in numerous compounds with diverse biological activities, making it an attractive target for drug discovery programs.[4][5][6]
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling reaction of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate with various boronic acids. The aim is to furnish researchers, scientists, and drug development professionals with a reliable and reproducible method for the synthesis of 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyrimidine derivatives, which are valuable building blocks for the development of novel therapeutic agents. The successful coupling of nitrogen-rich heterocycles can be challenging; however, optimized conditions can lead to excellent yields.[7][8][9]
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is optimized for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Microwave-assisted heating can significantly reduce reaction times and improve yields.[10][11]
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, DMF, Toluene, with 10-25% water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment
-
Microwave reactor or oil bath
-
Reaction vials/flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for workup and purification
Reaction Setup and Procedure
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-bromopyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery. The functionalization of this core, particularly through the introduction of amino groups, is a critical step in the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 3-bromopyrazolo[1,5-a]pyrimidines.
Reaction Principle and Optimization
The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines from aryl halides and primary or secondary amines, catalyzed by a palladium complex.[1] The reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent. For heteroaromatic substrates like 3-bromopyrazolo[1,5-a]pyrimidines, careful optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
Key Components:
-
Palladium Precursor: A source of palladium(0) is essential for the catalytic cycle. Common precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate), which are reduced in situ. More advanced, air-stable pre-catalysts that simplify reaction setup are also widely used.
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. Sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, are often effective for challenging heteroaryl couplings.[2]
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a water-free reaction environment.
The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]
Comparative Reaction Conditions
While specific examples for the Buchwald-Hartwig amination at the 3-position of pyrazolo[1,5-a]pyrimidines are not extensively detailed in the literature, successful conditions for amination at other positions of this scaffold and on other heteroaryl bromides provide a strong basis for protocol development. The following table summarizes relevant conditions from the literature.
| Substrate | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-chloro-pyrazolo[1,5-a]pyrimidine derivative | Benzimidazole | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 150 (MW) | 34–93 | [4] |
| 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Masked aminopyrazole | Not specified | Not specified | Not specified | Not specified | Not specified | 54 | [5] |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [6] |
| 4-bromo-1H-imidazole | Aniline | P4 Precatalyst | tBuBrettPhos | LHMDS | THF | rt | High | [7] |
| 4-bromothiazole | Piperidine | P1 Precatalyst | GPhos | NaOTMS | THF | 50 | High | [8] |
Note: This table is a compilation of data from various sources for illustrative purposes and may not represent a direct comparison.
General Reaction Scheme
The Buchwald-Hartwig amination of 3-bromopyrazolo[1,5-a]pyrimidine with a generic primary or secondary amine is depicted below.
Caption: General scheme of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a representative procedure for the amination of 3-bromopyrazolo[1,5-a]pyrimidine with a generic amine. Note: This is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Amine (primary or secondary) (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 - 0.05 equiv)
-
XPhos (0.04 - 0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)
-
Anhydrous Toluene (or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add 3-bromopyrazolo[1,5-a]pyrimidine, the amine, NaOtBu, XPhos, and Pd₂(dba)₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-pyrazolo[1,5-a]pyrimidine derivative.
Experimental Workflow
The following diagram illustrates the typical workflow for the Buchwald-Hartwig amination experiment.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a dry environment and avoid contact with skin.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Microwave reactions should be carried out in sealed vessels designed for this purpose, following the manufacturer's safety guidelines.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel 3-amino-pyrazolo[1,5-a]pyrimidine derivatives, enabling further exploration of their potential in drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling on the Pyrazolo[1,5-a]pyrimidine Core
For: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds of significant biological and pharmaceutical importance. Its derivatives have demonstrated a wide range of activities, notably as potent kinase inhibitors in cancer therapy and other diseases. The functionalization of this core structure is crucial for the development of novel drug candidates and molecular probes.
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and sp-hybridized carbons (terminal alkynes). This reaction, catalyzed by palladium and copper complexes, allows for the introduction of alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine core, providing a gateway to a diverse range of novel derivatives with potential applications in drug discovery and materials science.
These application notes provide detailed protocols and compiled data for the Sonogashira coupling reaction specifically tailored for the pyrazolo[1,5-a]pyrimidine scaffold.
Data Presentation: Sonogashira Coupling Reaction Conditions and Yields
The following tables summarize various reaction conditions and corresponding yields for the Sonogashira coupling on different bromo-substituted pyrazolo[1,5-a]pyrimidine cores. This data is intended to provide a comparative overview to aid in reaction optimization.
Table 1: Sonogashira Coupling of (E)-5-(4-bromophenyl)-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine with Various Alkynes
| Entry | Alkyne | Solvent | Base | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | 12 | 87 |
| 2 | 4-Ethynylanisole | DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | 12 | 79 |
| 3 | 4-Ethynyltoluene | DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | 12 | 82 |
| 4 | 1-Ethynyl-4-nitrobenzene | DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | 12 | 66 |
| 5 | 1-Ethynyl-4-fluorobenzene | DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | 12 | 75 |
Table 2: Sonogashira Coupling of (E)-6-bromo-5-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine with Various Alkynes
| Entry | Alkyne | Solvent | Base | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | 12 | 45 |
| 2 | 4-Ethynylanisole | DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | 12 | 35 |
| 3 | 4-Ethynyltoluene | DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | 12 | 41 |
| 4 | 1-Ethynyl-4-nitrobenzene | DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | 12 | 25 |
| 5 | 1-Ethynyl-4-fluorobenzene | DMF | Et₃N | Pd(OAc)₂/PPh₃/CuI | 80 | 12 | 15 |
Table 3: Sonogashira Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with Various Alkynes
| Entry | Alkyne | Solvent | Base | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Dioxane | Et₃N | PdCl₂(PPh₃)₂/CuI | 80 | 12 | 90 |
| 2 | 4-Methoxyphenylacetylene | Dioxane | Et₃N | PdCl₂(PPh₃)₂/CuI | 80 | 12 | 85 |
| 3 | 4-Chlorophenylacetylene | Dioxane | Et₃N | PdCl₂(PPh₃)₂/CuI | 80 | 12 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of Bromo-Pyrazolo[1,5-a]pyrimidines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Ligand (e.g., PPh₃, if required, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates for reaction monitoring
-
Reagents for workup and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., PPh₃, 4 mol%), and copper(I) iodide (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) to dissolve the solids. Add the amine base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Specific Procedure for C-5 Alkynylation of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
This protocol is adapted from the work of Bou-Salah et al. (2021).[1]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Et₃N (5 equiv)
-
Anhydrous dioxane
-
PyBroP (required for in situ generation of an activated intermediate, a step prior to the Sonogashira coupling itself as described in the source)
Procedure:
-
Activation Step: To a solution of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one in anhydrous dioxane, add PyBroP and Et₃N and stir at room temperature for 2 hours.
-
Sonogashira Coupling: To the reaction mixture, add the terminal alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and additional Et₃N (5 equiv).
-
Reaction: Heat the mixture at 80 °C for 12 hours.
-
Work-up and Purification: Follow the general work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Inhibition of TRK Signaling Pathway by Pyrazolo[1,5-a]pyrimidine Derivatives
Caption: Inhibition of the TRK-PI3K-AKT signaling pathway.
References
Application Notes and Protocols: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a versatile heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its potent and diverse biological activities. While primarily utilized as a key intermediate in the synthesis of more complex kinase inhibitors, the inherent structural features of this compound and its close analogs suggest potential as a direct inhibitor of various protein kinases.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been widely investigated as inhibitors of critical kinases involved in cell signaling pathways, making them promising candidates for the development of targeted therapies, particularly in oncology.[2]
This document provides an overview of the potential applications of this compound as a kinase inhibitor, including its putative targets, and detailed protocols for its evaluation.
Kinase Inhibitory Potential
The pyrazolo[1,5-a]pyrimidine core is a known hinge-binding motif, mimicking the adenine ring of ATP and enabling competitive inhibition at the ATP-binding site of various kinases.[2] Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prominent targets in cancer therapy.[3]
-
Tropomyosin Receptor Kinases (Trks): Dysregulation of Trk signaling is implicated in various cancers.[4]
-
B-Raf: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[5]
-
Phosphoinositide 3-Kinases (PI3Ks): Central to cell growth, proliferation, and survival.[1]
While direct inhibitory data for this compound is not extensively available in public literature, a closely related positional isomer, 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate , has been shown to be a selective inhibitor of CDK4 and CDK6, exhibiting superior IC50 values compared to the known CDK inhibitor roscovitine in in-vitro assays.[6] This suggests that this compound may also possess inhibitory activity against CDKs or other kinases.
Data Presentation
The following table summarizes the inhibitory activity of a close analog, highlighting the potential of this structural class.
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | CDK4 | Better than Roscovitine | Roscovitine | - |
| 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | CDK6 | Better than Roscovitine | Roscovitine | - |
Data is based on a close analog and serves as an indication of potential activity.[6]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the kinase inhibitory activity of this compound are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a target kinase and the inhibitory effect of the test compound.
Materials:
-
This compound
-
Recombinant target kinase (e.g., CDK2/cyclin A, CDK4/cyclin D1, TrkA, B-Raf)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation and Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Potential kinase targets in key signaling pathways.
Experimental Workflow Diagram
References
- 1. Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. integratedpublications.in [integratedpublications.in]
Application Notes and Protocols for Cell-Based Assays of Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell-based assay protocols for evaluating the biological activity of pyrazolo[1,5-a]pyrimidine compounds. This class of heterocyclic molecules has garnered significant interest in medicinal chemistry due to their potent inhibition of various protein kinases, positioning them as promising candidates for targeted cancer therapy.[1][2] The protocols detailed below are designed to assess their antiproliferative effects, impact on cell cycle progression, induction of apoptosis, and specific kinase inhibition within a cellular context.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a versatile scaffold known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Their primary mechanism of action in oncology is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] Key kinase targets for this compound class include Cyclin-Dependent Kinases (CDKs), Pim kinases, Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[1][3][4][5][6] By inhibiting these kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate cell proliferation, survival, and apoptosis.[7][8]
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrazolo[1,5-a]pyrimidine compounds from various studies.
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 6t | CDK2 | 0.09 | [3] |
| 6s | CDK2 | 0.23 | [3] |
| 6s | TRKA | 0.45 | [3] |
| Ribociclib (Ref.) | CDK2 | 0.07 | [3] |
| Larotrectinib (Ref.) | TRKA | 0.07 | [3] |
| Compound 11b | Pim-1 | < 0.01 | [9] |
| Compound 9a | Pim-1 | < 0.01 | [9] |
| Compound 4d | Pim-1 | 0.61 | [10] |
| Compound 5d | Pim-1 | 0.54 | [10] |
| Compound 9a | Pim-1 | 0.68 | [10] |
| CPL302253 (54) | PI3Kδ | 0.0028 | [5] |
| Compound 8 | TrkA | 0.0017 | [11] |
| Compound 9 | TrkA | 0.0017 | [11] |
Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| 6n | NCI-60 Panel (average) | Growth Inhibition | GI% | 43.9% | [3] |
| 4k | NCI-60 Panel (average) | Growth Inhibition | GI₅₀ | 280 nmol/L | [7] |
| Compound 4d | MCF-7 | Cytotoxicity | IC50 | 1.5-fold > Doxorubicin | [10] |
| 2-amino-5-(4-bromophenyl)-3-(4-methoxyphenylazo)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Four cancer cell lines | Cell Survival | % Survival | 49-65% | [10] |
| RD-I-53 | A2780 | ATP-lite | EC50 | ~1.1 µM | [12] |
| Dorsomorphin (Ref.) | A2780 | ATP-lite | EC50 | 1.1 µM | [12] |
Experimental Protocols
Antiproliferative and Cytotoxicity Assay (MTT/MTS or CellTiter-Glo®)
This protocol is used to determine the effect of the compounds on cell viability and proliferation. The MTT assay, which measures metabolic activity, is a common method.[13]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.
Cell Cycle Analysis
This protocol is used to determine if the compounds cause cell cycle arrest at specific phases (G0/G1, S, or G2/M).[1][7]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cellular Kinase Inhibition Assay (Phospho-protein Analysis)
This assay measures the ability of a compound to inhibit a target kinase within the cell by assessing the phosphorylation status of its downstream substrates.[4][8][9]
Methodology:
-
Cell Treatment: Treat cells with the compounds for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting or ELISA:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total substrate protein.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total target protein.
-
-
Data Analysis: Quantify the level of the phosphorylated protein relative to the total protein and compare it to the vehicle-treated control.
Signaling Pathway Diagrams
Pyrazolo[1,5-a]pyrimidine compounds often target key nodes in oncogenic signaling pathways. The diagrams below illustrate the mechanism of action for CDK and Pim-1 inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrimidine Ring at the 3-Position
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization of this scaffold is crucial for modulating the pharmacological properties of the resulting molecules. The 3-position of the pyrazolo[1,5-a]pyrimidine ring is a key site for introducing chemical diversity, as modifications at this position can significantly influence the biological activity of the compounds. This document provides detailed application notes and experimental protocols for the functionalization of the pyrazolo[1,5-a]pyrimidine ring at the 3-position, with a focus on halogenation and cross-coupling reactions. These methods are instrumental in the synthesis of novel derivatives for drug discovery and development.[3]
Significance in Drug Development
Pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][3] Notably, several approved drugs and clinical candidates feature this scaffold. The ability to introduce a variety of substituents at the 3-position allows for the fine-tuning of a compound's binding affinity to biological targets, its pharmacokinetic profile, and its overall efficacy. For instance, 3-aryl substituted pyrazolo[1,5-a]pyrimidines have been investigated as potent kinase inhibitors, a critical class of anti-cancer drugs.[2] The development of efficient and regioselective synthetic methods for C3-functionalization is therefore of high importance for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Key Functionalization Strategies at the 3-Position
Two of the most powerful strategies for the functionalization of the pyrazolo[1,5-a]pyrimidine core at the 3-position are initial halogenation followed by subsequent cross-coupling reactions. This two-step approach provides access to a vast array of derivatives with diverse functionalities.
Halogenation at the 3-Position
Direct and regioselective halogenation of the pyrazolo[1,5-a]pyrimidine ring at the C3-position is a critical first step for subsequent modifications. Halogenated pyrazolo[1,5-a]pyrimidines are versatile intermediates for transition metal-catalyzed cross-coupling reactions.[4]
An environmentally friendly and efficient method for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines utilizes a hypervalent iodine(III) reagent in aqueous media at ambient temperature.[1][4] This protocol offers a practical and green alternative to harsher halogenating agents.[1][4]
Experimental Protocol: General Procedure for C3-Halogenation
-
To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in water (5 mL), add the corresponding potassium halide (KX, 1.2 mmol).
-
Add phenyliodine(III) diacetate (PIDA) (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-halo-pyrazolo[1,5-a]pyrimidine.
Table 1: Substrate Scope for C3-Halogenation using PIDA
| Entry | Substrate | Halogen Source | Product | Time (h) | Yield (%) |
| 1 | 2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | KI | 3-iodo-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | 1 | 95 |
| 2 | 2,7-diphenyl-pyrazolo[1,5-a]pyrimidine | KI | 3-iodo-2,7-diphenyl-pyrazolo[1,5-a]pyrimidine | 1.5 | 92 |
| 3 | 2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | KBr | 3-bromo-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | 2 | 88 |
| 4 | 2,7-diphenyl-pyrazolo[1,5-a]pyrimidine | KBr | 3-bromo-2,7-diphenyl-pyrazolo[1,5-a]pyrimidine | 2.5 | 85 |
| 5 | 2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | KCl | 3-chloro-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | 4 | 75 |
Data compiled from studies on regioselective halogenation.[1][4]
Figure 1: Experimental workflow for the C3-halogenation of pyrazolo[1,5-a]pyrimidines.
A highly efficient one-pot method involves the tandem cyclization of amino pyrazoles with enaminones or chalcones, followed by in-situ oxidative halogenation to directly yield 3-halo-pyrazolo[1,5-a]pyrimidines.[5] This approach is promoted by K₂S₂O₈ and utilizes sodium halides as the halogen source in water.[5]
Experimental Protocol: One-Pot Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidines
-
In a round-bottom flask, combine the amino pyrazole (1.0 mmol), enaminone or chalcone (1.0 mmol), and sodium halide (NaX, 1.2 mmol) in water (5 mL).
-
Add potassium persulfate (K₂S₂O₈, 2.0 mmol) to the mixture.
-
Heat the reaction mixture at 80 °C for the specified time (see Table 2).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (for iodination) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 3-halo-pyrazolo[1,5-a]pyrimidine.
Table 2: Examples of One-Pot Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidines
| Entry | Amino Pyrazole | 1,3-Dicarbonyl | Halide Source | Product | Time (h) | Yield (%) |
| 1 | 3-amino-5-methylpyrazole | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | NaI | 3-iodo-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | 1 | 94 |
| 2 | 3-amino-5-phenylpyrazole | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | NaI | 3-iodo-2,7-diphenyl-pyrazolo[1,5-a]pyrimidine | 1.5 | 90 |
| 3 | 3-amino-5-methylpyrazole | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | NaBr | 3-bromo-2-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine | 3 | 85 |
| 4 | 3-amino-5-phenylpyrazole | 1,3-diphenylprop-2-en-1-one (chalcone) | NaI | 3-iodo-2,5,7-triphenyl-pyrazolo[1,5-a]pyrimidine | 2 | 88 |
Data is illustrative of the one-pot tandem cyclization/halogenation methodology.[5]
References
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Nucleophilic Aromatic Substitution on Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. The pyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, and functionalization at the 3-position is crucial for the development of novel therapeutic agents, including kinase inhibitors.[1] The electron-withdrawing nature of the fused pyrimidine ring and the C6-ester group activates the C3-position for substitution, making the 3-bromo derivative a versatile intermediate for introducing a variety of functional groups via SNAr. This protocol outlines methodologies for substitution with common nitrogen and oxygen nucleophiles, providing a foundational procedure for library synthesis and structure-activity relationship (SAR) studies.
Introduction to the Reaction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient (hetero)aromatic rings.[2] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a suitable leaving group (in this case, bromide) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] Subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the substituted product.
For the substrate, this compound, the reaction is facilitated by the presence of the electron-deficient pyrimidine ring and the ester substituent, which help to stabilize the negative charge of the Meisenheimer intermediate. The bromine atom at the 3-position serves as a good leaving group for this transformation.[4] This protocol provides general conditions for the reaction with amine and alkoxide nucleophiles.
Experimental Protocols
Protocol 2.1: General Procedure for SNAr with Amine Nucleophiles (Amination)
This protocol describes the substitution of the 3-bromo group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine, benzylamine) (1.2 - 2.0 eq)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or Acetonitrile)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent (approx. 0.1 M concentration).
-
Add the solid base (e.g., K₂CO₃, 2.0 eq) to the suspension.
-
Add the amine nucleophile (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring to a temperature between 80°C and 120°C. The optimal temperature may vary depending on the nucleophilicity of the amine.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir. A precipitate may form.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-substituted product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2.2: General Procedure for SNAr with Alcohol Nucleophiles (Alkoxylation)
This protocol outlines the substitution of the 3-bromo group with an alkoxide, generated in situ from the corresponding alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol nucleophile (e.g., methanol, ethanol, phenol) (can be used as solvent or in 3.0-5.0 eq)
-
Strong base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil), or Potassium tert-butoxide (KOtBu)) (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (3.0 eq) and the anhydrous solvent (e.g., THF).
-
Carefully add the strong base (e.g., NaH, 1.5 eq) portion-wise at 0°C. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 20-30 minutes at room temperature to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to a temperature between 60°C and 100°C.[4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to 0°C and carefully quench the excess base by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-alkoxy-substituted product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Representative Reaction Conditions
The following table summarizes proposed reaction conditions for the SNAr on this compound with various nucleophiles. These conditions are based on general protocols for similar heterocyclic systems and serve as a starting point for optimization.[4][5][6]
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 12 | Ethyl 3-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
| 2 | Piperidine | Cs₂CO₃ | DMSO | 110 | 8 | Ethyl 3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
| 3 | Aniline | K₃PO₄ | Dioxane | 120 | 24 | Ethyl 3-(phenylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
| 4 | Sodium Methoxide | - | Methanol | 65 (reflux) | 6 | Ethyl 3-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylate |
| 5 | Phenol | NaH | THF | 70 | 10 | Ethyl 3-phenoxypyrazolo[1,5-a]pyrimidine-6-carboxylate |
| 6 | Ethanethiol | TEA | Acetonitrile | 80 | 16 | Ethyl 3-(ethylthio)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the execution of the SNAr protocol.
Caption: General workflow for the SNAr reaction on this compound.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1251033-27-8 | 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine | Bromides | Ambeed.com [ambeed.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Topic: Optimizing Suzuki Coupling Conditions for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The most critical parameters for a successful Suzuki coupling of this substrate are the choice of catalyst, ligand, base, and solvent system. Due to the presence of multiple nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core, which can coordinate to the palladium catalyst and inhibit its activity, careful selection of these components is paramount to achieve high yields and minimize side reactions.[1][2][3]
Q2: I am observing significant debromination of my starting material. What is the likely cause and how can I prevent it?
A2: Debromination is a common side reaction in Suzuki couplings of heteroaryl halides.[4][5] It is often promoted by factors such as high reaction temperatures, certain solvent/base combinations, and inefficient catalytic systems. To minimize debromination, consider using a highly active catalyst/ligand system like a palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1][4][6] Additionally, optimizing the reaction temperature and time is crucial; microwave irradiation can sometimes offer better control and shorter reaction times, potentially reducing the extent of debromination.[5][7]
Q3: My reaction is showing low to no conversion. What are the initial troubleshooting steps?
A3: For low or no product yield, a systematic check of your reagents and reaction setup is recommended:
-
Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) source, it requires in situ reduction to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst or a precatalyst.
-
Inert Atmosphere: The presence of oxygen can deactivate the catalyst.[1][8] Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) and maintained under a positive pressure of that gas throughout the reaction.[1]
-
Reagent Quality: Verify the purity and stability of your boronic acid/ester and base. Boronic acids can be prone to protodeboronation.[9]
-
Solvent and Base: Use anhydrous and degassed solvents. The choice of base is also critical; weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective than stronger bases like Na₂CO₃ for sensitive substrates.[9]
Q4: Are there specific catalyst systems that are recommended for pyrazolo[1,5-a]pyrimidine scaffolds?
A4: Yes, for nitrogen-containing heterocycles like pyrazolo[1,5-a]pyrimidines, catalyst systems employing bulky, electron-rich phosphine ligands are often superior.[2][10] For instance, the use of XPhosPdG2 in combination with additional XPhos ligand has been reported to be effective in minimizing debromination and achieving good yields for a similar 3-bromopyrazolo[1,5-a]pyrimidin-5-one substrate.[4][6] Other effective ligands for challenging Suzuki couplings include SPhos and RuPhos.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Employ a precatalyst (e.g., XPhosPdG2) to ensure efficient generation of the active Pd(0) species.[4][5] - Ensure thorough degassing to prevent catalyst oxidation.[1] |
| Catalyst poisoning by nitrogen heterocycle | - Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center.[1][10] - Add the this compound slowly to the reaction mixture.[1] | |
| Poor substrate solubility | - Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF).[1] - Increase the reaction temperature, potentially using microwave heating for better control.[7] | |
| Significant Debromination | Sub-optimal catalyst system | - Switch to a more active and robust catalyst system, such as XPhosPdG2/XPhos.[4][6] |
| High reaction temperature or long reaction time | - Optimize the temperature and monitor the reaction closely to avoid prolonged heating after completion. - Consider microwave-assisted heating for shorter reaction times.[5][7] | |
| Inappropriate base or solvent | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[11] - A polar protic solvent mixture like ethanol/water has been shown to improve yields in some cases.[4] | |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen | - Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere.[1][8] |
| Inefficient transmetalation | - Ensure the base is sufficiently strong and soluble to facilitate the formation of the boronate species. - The choice of base can significantly influence the rate of transmetalation versus homocoupling. | |
| Incomplete Reaction | Insufficient catalyst loading | - Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). |
| Steric hindrance | - If the boronic acid is sterically hindered, a more active catalyst system and higher temperatures may be required. |
Experimental Protocols
Optimized Microwave-Assisted Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a reported procedure for a structurally similar substrate and is a good starting point for optimization.[5]
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., XPhosPdG2, 2.5-5 mol%) and the ligand (e.g., XPhos, 5-10 mol%).
-
Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., EtOH/H₂O 4:1). Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to the optimized temperature (e.g., 110-150 °C) for a specified time (e.g., 20-40 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process that can be performed as a one-pot reaction or with the isolation of intermediates. The general approach includes the formation of an aminopyrazole intermediate followed by cyclization and bromination. A known method involves the reaction of ethyl cyanoacetate and hydrazine hydrate to form 5-amino-1H-pyrazole-4-carboxylate, which is then reacted with a suitable C3 synthon and a brominating agent. Microwave-assisted synthesis has been reported to improve reaction times and yields.[1]
Q2: What are the most likely byproducts in this synthesis?
A2: Common byproducts can arise from several sources:
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Unreacted Starting Materials: Incomplete reaction can leave residual aminopyrazole intermediates or cyclization reagents.
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Isomeric Products: Depending on the reaction conditions, regioisomers of the pyrazolo[1,5-a]pyrimidine core could potentially form, although the formation of the linear pyrazolo[1,5-a]pyrimidine is generally favored.
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Over-bromination: The pyrazolo[1,5-a]pyrimidine ring system has multiple sites susceptible to electrophilic attack. A common byproduct is the di-brominated species, particularly Ethyl 3,X-dibromopyrazolo[1,5-a]pyrimidine-6-carboxylate.
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Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid if the reaction conditions are too harsh (e.g., strong acid or base at elevated temperatures).
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase should be chosen to achieve good separation between the starting materials, intermediates, the desired product, and potential byproducts. Staining with iodine or visualization under a UV lamp can be used to identify the spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature and monitor the effect on product formation using TLC. For microwave-assisted synthesis, optimize the temperature and irradiation time. |
| Incorrect Stoichiometry of Reagents | Ensure accurate measurement of all starting materials. A slight excess of one reagent may be beneficial, but large deviations can lead to byproduct formation. |
| Inefficient Bromination | The choice and amount of brominating agent are critical. Consider using N-bromosuccinimide (NBS) for a milder and more selective bromination. Ensure the reaction conditions are suitable for the chosen brominating agent. |
| Decomposition of Product | Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction closely and quench it once the starting materials are consumed. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Observed Impurity | Potential Cause | Troubleshooting and Purification |
| Spot corresponding to starting aminopyrazole | Incomplete cyclization reaction. | Increase reaction time or temperature. Consider changing the solvent or catalyst. The unreacted starting material can usually be removed by column chromatography. |
| A less polar spot than the product | Possible di-brominated byproduct. | Reduce the amount of brominating agent or add it portion-wise to the reaction mixture. Di-brominated compounds can often be separated from the mono-brominated product by column chromatography. |
| A more polar spot than the product | Potential hydrolysis of the ethyl ester to the carboxylic acid. | Avoid harsh acidic or basic conditions, especially at high temperatures. If hydrolysis occurs, the carboxylic acid can be removed by an aqueous basic wash during workup, or the mixture can be re-esterified. |
Experimental Protocols
A representative experimental protocol for the synthesis of a related pyrazolo[1,5-a]pyrimidine is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. For the synthesis of this compound, a plausible method involves the initial formation of Ethyl 5-aminopyrazole-4-carboxylate followed by cyclization and bromination.
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate (Intermediate)
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To a solution of ethyl cyanoacetate, add hydrazine hydrate dropwise under controlled temperature conditions.
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The reaction can be catalyzed by a base or performed under microwave irradiation to reduce reaction time.[1]
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Monitor the reaction by TLC until the disappearance of the starting materials.
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Upon completion, the product can be isolated by precipitation or extraction.
Step 2: Synthesis and Bromination of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
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The aminopyrazole intermediate is reacted with a suitable three-carbon electrophile (e.g., a malondialdehyde equivalent) in a suitable solvent such as ethanol or acetic acid, often with heating.
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Once the cyclization is complete (as monitored by TLC), the brominating agent (e.g., N-bromosuccinimide) is added.
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The reaction is stirred at an appropriate temperature until the desired mono-brominated product is formed.
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The crude product is then purified, typically by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Crude Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 3-amino-4-bromopyrazole and diethyl 2-formyl-3-oxobutanedioate, and potential side-products like regioisomers depending on the specific synthetic route. Residual solvents from the reaction and workup are also common.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: What is a good starting solvent for recrystallization?
A3: Based on protocols for similar pyrazolopyrimidine structures, ethanol is a good starting point for recrystallization. Other common solvents for heterocyclic compounds that can be explored include ethyl acetate, isopropanol, or solvent mixtures like ethanol/water or ethyl acetate/hexanes.
Q4: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A4: If your compound is not dissolving, you can try adding more solvent in small portions. If solubility is still an issue, you may need to switch to a more polar solvent or use a co-solvent system. Ensure the solvent is at its boiling point to maximize solubility.
Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling is too rapid. To remedy this, try reheating the solution to dissolve the oil, then allow it to cool more slowly. Adding a small seed crystal of the pure compound can also promote proper crystallization. Using a more dilute solution can also help.
Q6: What is a recommended solvent system for flash column chromatography of this compound?
A6: A good starting point for flash column chromatography on silica gel would be a solvent system of ethyl acetate in hexanes or heptane. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate) and gradually increase the polarity to elute your product. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Q7: The purity of my compound does not improve significantly after purification. What could be the issue?
A7: If purity does not improve, it could be due to several factors. The chosen purification method may not be suitable for the specific impurities present. For instance, if an impurity has very similar polarity to your product, it will be difficult to separate by column chromatography. In such cases, recrystallization might be more effective, or a different chromatography solvent system may be needed. It is also possible that the compound is degrading during the purification process.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery of Pure Compound | The compound is too soluble in the chosen solvent at low temperatures. | Choose a solvent in which the compound has lower solubility at room temperature or use a co-solvent system to decrease solubility. |
| The solution was not cooled for a sufficient amount of time. | Ensure the solution is cooled to 0-4 °C and allowed to stand for an adequate period to maximize crystal formation. | |
| Compound Crashes Out of Solution as a Powder | The solution was cooled too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | The crude material may need to be passed through a short plug of silica gel or treated with activated carbon before recrystallization to remove highly colored impurities. |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimal. | Systematically test different solvent systems using TLC to find one that gives a good separation (Rf of the product around 0.3-0.4 and good separation from impurities). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is often more reliable. | |
| Product is Tailing on the Column | The compound is interacting too strongly with the silica gel. | Add a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of silica gel should be at least 50-100 times the weight of the crude material. | |
| No Compound Eluting from the Column | The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing chromatography. If it is unstable, consider using a different stationary phase like alumina or Florisil. |
| The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. |
Quantitative Data Summary
The following table provides representative data for the purification of crude this compound using different techniques. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | >98 | 75-85 | Effective for removing less soluble or more soluble impurities. |
| Flash Column Chromatography (Ethyl Acetate/Hexanes) | 85 | >99 | 80-90 | Good for separating impurities with different polarities. |
| Solvent Wash (Ethanol) | 85 | 90-95 | >90 | A quick method to remove highly soluble impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling point) while stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of ethyl acetate and hexanes (or a similar solvent system). An ideal system will show the product with an Rf value of approximately 0.3-0.4 and good separation from impurities.
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Column Packing: Prepare a glass column with silica gel, typically using a wet packing method with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
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Elution: Begin eluting with the low-polarity solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.
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Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
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Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting purification issues.
Preventing dehalogenation side reactions in pyrazolo[1,5-a]pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of pyrazolo[1,5-a]pyrimidines, with a specific focus on preventing dehalogenation side reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in pyrazolo[1,5-a]pyrimidine synthesis?
A1: Dehalogenation, also known as hydrodehalogenation, is a side reaction where a halogen substituent on the pyrazolo[1,5-a]pyrimidine core is replaced by a hydrogen atom. This is problematic as it consumes the starting material, reduces the yield of the desired halogenated or cross-coupled product, and introduces a significant purification challenge. Halogenated pyrazolo[1,5-a]pyrimidines are crucial intermediates for introducing further molecular diversity through cross-coupling reactions.
Q2: Which halogen is most susceptible to dehalogenation on a pyrazolo[1,5-a]pyrimidine ring?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond strength. Consequently, iodo-pyrazolo[1,5-a]pyrimidines are the most reactive and often the most prone to dehalogenation, while chloro-derivatives are more stable but less reactive. In some cases, bromo and chloro derivatives have been found to be superior to their iodo counterparts in Suzuki-Miyaura reactions due to a lower tendency for dehalogenation.[1]
Q3: What are the primary factors that influence dehalogenation?
A3: The main factors influencing dehalogenation are the choice of catalyst and ligand, the type of base used, the solvent, and the reaction temperature. Highly active catalysts, strong bases, and protic or certain polar aprotic solvents can promote the formation of palladium-hydride species, which are often responsible for the dehalogenation side reaction.
Q4: Can the position of the halogen on the pyrazolo[1,5-a]pyrimidine ring affect its susceptibility to dehalogenation?
A4: Yes, the electronic environment of the carbon-halogen bond can influence its reactivity. Halogens at more electron-deficient positions of the pyrazolo[1,5-a]pyrimidine ring may be more susceptible to nucleophilic attack or oxidative addition, which can be a prelude to both the desired cross-coupling and the undesired dehalogenation.
Troubleshooting Guide: Minimizing Dehalogenation in Pyrazolo[1,5-a]pyrimidine Functionalization
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation during the functionalization of halogenated pyrazolo[1,5-a]pyrimidines, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Issue 1: Significant Dehalogenation Observed During Suzuki-Miyaura Coupling
Initial Observation: Formation of a significant amount of the dehalogenated pyrazolo[1,5-a]pyrimidine byproduct is detected by TLC, GC-MS, or NMR analysis of the crude reaction mixture.
Troubleshooting Workflow:
Step 1: Evaluate and Optimize the Catalyst System
The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Observation | Reference |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 120 (Microwave) | High | Avoids debromination | [2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Moderate to Low | Potential for dehalogenation | General |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Variable | Prone to dehalogenation | General |
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Recommendation: For challenging substrates like 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a pre-catalyst system such as XPhosPdG2 in combination with an additional ligand like XPhos has been shown to be effective in preventing debromination.[2] For other substituted pyrazolo[1,5-a]pyrimidines, screening bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos) is highly recommended.
Step 2: Modify the Base
Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation. Weaker inorganic bases are generally a safer choice.
Table 2: Influence of Base on Dehalogenation
| Substrate | Base | General Outcome on Dehalogenation |
| Halo-pyrazolo[1,5-a]pyrimidine | K₃PO₄, Cs₂CO₃, K₂CO₃ | Lower propensity for dehalogenation |
| Halo-pyrazolo[1,5-a]pyrimidine | NaOtBu, KOtBu, NaOH | Higher propensity for dehalogenation |
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Recommendation: Start with milder inorganic bases such as K₃PO₄ or Cs₂CO₃. If stronger bases are required for the desired reaction, their use should be carefully optimized.
Step 3: Change the Solvent
Certain solvents can act as hydride donors, leading to dehalogenation.
Table 3: Solvent Effects on Dehalogenation
| Solvent | Potential for Dehalogenation |
| Toluene, Dioxane | Generally lower |
| DMF, DMAc | Can be problematic |
| Alcohols (e.g., EtOH, MeOH) | Can act as hydride source |
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Recommendation: Aprotic, non-polar solvents like toluene or dioxane are often preferred. If a polar aprotic solvent is necessary for solubility, be aware of the potential for dehalogenation, especially with DMF and DMAc. The use of alcoholic co-solvents should be minimized.
Step 4: Lower the Reaction Temperature
Higher temperatures can increase the rate of dehalogenation.
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Recommendation: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can often suppress the dehalogenation side reaction. Consider running the reaction at the lowest temperature that allows for efficient conversion to the desired product.
Issue 2: Dehalogenation during Sonogashira Coupling
Initial Observation: Low yield of the desired alkynylated pyrazolo[1,5-a]pyrimidine and the presence of the dehalogenated byproduct.
Troubleshooting Workflow:
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Recommendation: For the Sonogashira coupling of iodo-pyrazolo[1,5-a]pyrimidines, a combination of a palladium source like Pd(OAc)₂ with a suitable base such as DABCO in an aprotic solvent like acetonitrile has been shown to be effective.[3] The use of copper(I) co-catalysts should also be optimized, as they can influence the reaction outcome.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine with Phenylboronic Acid
This protocol has been shown to provide a good yield of the coupled product, suggesting minimal dehalogenation.[4]
Reagents:
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3-Iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine (1.0 eq)
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Phenylboronic acid (1.5 eq)
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Pd(PPh₃)₄ (0.05 eq)
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Na₂CO₃ (2.0 eq)
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Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
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To a reaction vessel, add 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine, phenylboronic acid, and Na₂CO₃.
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed toluene/ethanol/water solvent mixture.
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Add Pd(PPh₃)₄ to the mixture.
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Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with Phenylacetylene
This protocol has been demonstrated to give a good yield of the alkynylated product.[3]
Reagents:
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3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (1.0 eq)
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Phenylacetylene (1.0 eq)
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Pd(OAc)₂ (0.02 eq)
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DABCO (3.0 eq)
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Acetonitrile (CH₃CN)
Procedure:
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In an oven-dried sealed tube, combine 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, phenylacetylene, Pd(OAc)₂, and DABCO.
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Add acetonitrile as the solvent.
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Heat the mixture at 80 °C with stirring for 12 hours.
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After completion (monitored by TLC), cool the reaction mixture.
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Extract the product with dichloromethane and dry the organic layer over anhydrous Na₂SO₄.
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Evaporate the solvent and purify the crude product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors influencing the competition between the desired cross-coupling reaction and the undesired dehalogenation side reaction in the context of palladium catalysis.
References
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Buchwald-Hartwig Amination with Bromopyrazolopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of bromopyrazolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a bromopyrazolopyrimidine resulting in low or no yield?
A1: Low yields in the amination of bromopyrazolopyrimidines can stem from several factors, often related to the inherent properties of the heterocyclic substrate. Key areas to investigate include:
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Catalyst Deactivation (Poisoning): The nitrogen atoms within the pyrazolopyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. This is a common challenge with electron-rich N-heterocycles. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure that all reagents and solvents are properly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst can also ensure a more reliable generation of the active catalytic species.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. For instance, a base that is too weak may not facilitate the catalytic cycle effectively, while a solvent that does not adequately solubilize all components can hinder the reaction rate.
-
Poor Quality of Reagents: Ensure that the bromopyrazolopyrimidine, amine, and all reagents are of high purity and free from water and other impurities that can poison the catalyst.
Q2: What are the most common side reactions observed in the Buchwald-Hartwig amination of bromopyrazolopyrimidines and how can I minimize them?
A2: A common side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[1] To minimize this:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the rate of hydrodehalogenation.[1]
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote this side reaction.[1]
-
Screen Different Ligands: Some phosphine ligands are more prone to promoting hydrodehalogenation than others.[1]
Another potential side reaction is the homocoupling of the starting materials. Careful control of the reaction conditions, particularly the catalyst and ligand choice, can help to suppress this pathway.
Q3: How do I choose the right catalyst and ligand for my bromopyrazolopyrimidine substrate?
A3: The selection of the palladium source and, more importantly, the phosphine ligand is critical for a successful reaction. For electron-rich and potentially coordinating substrates like bromopyrazolopyrimidines, bulky and electron-donating ligands are generally preferred. These ligands help to stabilize the palladium catalyst, promote the desired catalytic cycle, and prevent catalyst inhibition by the substrate.
Commonly successful ligands for amination of heteroaryl bromides include biarylphosphine ligands such as XPhos , RuPhos , and BrettPhos . In a specific example of the amination of a pyrazolo[1,5-a]pyrimidine derivative, Xantphos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) was used successfully.
Q4: What is the role of the base, and which one should I choose?
A4: The base plays a crucial role in the catalytic cycle by deprotonating the amine. The choice of base depends on the sensitivity of the functional groups on your substrates.
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reaction rates. However, they may not be suitable for substrates with base-sensitive functional groups.
-
Weaker Inorganic Bases: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[1] These may require higher reaction temperatures or longer reaction times to achieve full conversion.[1] For the amination of a pyrazolo[1,5-a]pyrimidine, cesium carbonate was used effectively.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst | - Ensure all reagents and solvents are anhydrous and degassed.- Perform the reaction under a strict inert atmosphere (argon or nitrogen).- Use a high-quality palladium precursor and ligand.- Consider using a palladium pre-catalyst for more reliable generation of the active Pd(0) species.[1] |
| Suboptimal Ligand | - Screen bulky, electron-rich phosphine ligands such as XPhos, RuPhos, BrettPhos, or Xantphos. | |
| Incorrect Base | - If using a substrate with sensitive functional groups, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[1]- For less reactive amines, a stronger base like NaOtBu or LHMDS may be necessary, provided the substrate is stable. | |
| Insufficient Temperature | - Cautiously increase the reaction temperature in 10 °C increments. Typical temperatures range from 80-110 °C. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Reaction Temperature is Too High | - Lower the reaction temperature and increase the reaction time.[1] |
| Inappropriate Base | - Screen weaker or less sterically hindered bases.[1] | |
| Presence of Water | - Ensure all reagents and solvents are strictly anhydrous. | |
| Reagent Insolubility | Poor Solvent Choice | - Screen alternative anhydrous, degassed solvents such as toluene, 1,4-dioxane, or o-xylene. |
Quantitative Data
The following table summarizes representative conditions for the Buchwald-Hartwig amination of a bromopyrazolopyrimidine derivative.
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine | 2-(difluoromethyl)benzimidazole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2) | o-xylene | 150 | 6 | 4-93 |
Data adapted from a study on pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors.
Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of a Bromopyrazolopyrimidine
This protocol is based on the successful amination of a substituted bromopyrazolopyrimidine. Optimization may be required for different substrates.
Materials:
-
Bromopyrazolopyrimidine derivative
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene or o-xylene
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromopyrazolopyrimidine (1.0 equiv), the amine (1.2-1.5 equiv), Pd₂(dba)₃ (e.g., 2.5 mol%), Xantphos (e.g., 5 mol%), and Cs₂CO₃ (2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous and degassed toluene or o-xylene to the reaction vessel to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyrazolopyrimidine.
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
References
Troubleshooting low reactivity in Sonogashira coupling of pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving pyrazolo[1,5-a]pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these cross-coupling reactions. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you optimize your reaction yields and achieve consistent results.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with a chloro- or bromo-pyrazolo[1,5-a]pyrimidine is resulting in low to no yield. What are the most common reasons for this?
A1: Low yields with chloro- and bromo-pyrazolo[1,5-a]pyrimidines are a common challenge primarily due to the lower reactivity of the C-Cl and C-Br bonds compared to the C-I bond.[1] The key factors contributing to low reactivity include:
-
Insufficiently Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective enough to activate the less reactive C-Cl or C-Br bonds on the electron-deficient pyrazolo[1,5-a]pyrimidine core.[2][3]
-
Catalyst Inhibition: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition and reduced turnover.[2]
-
Inappropriate Reaction Conditions: Suboptimal temperature, solvent, or base can significantly hinder the reaction rate. Aryl bromides often require heating, while aryl chlorides may necessitate even higher temperatures and more specialized catalytic systems.[1][4]
-
Poor Quality of Reagents: The purity of the catalyst, co-catalyst, ligands, base, and solvent is critical. Impurities can poison the catalyst.[1]
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side reaction?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1][5] To minimize this undesired dimerization of the alkyne, consider the following strategies:
-
Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles) and maintain a positive pressure of an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[1][3]
-
Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[1][5] These methods may require specific ligands or additives to facilitate the reaction.
-
Use a Protecting Group on the Alkyne: If applicable, a bulky protecting group on the alkyne, such as a trialkylsilyl group, can sterically hinder homocoupling. The protecting group can be removed in a subsequent step.
Q3: A black precipitate has formed in my reaction mixture. What is it, and what should I do?
A3: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst from its active Pd(0) or Pd(II) state to elemental palladium.[1] This decomposition renders the catalyst inactive. The following can cause this and should be addressed in subsequent attempts:
-
Impurities: Ensure all reagents and solvents are of high purity.
-
Inappropriate Solvent or Temperature: Certain solvent and temperature combinations can promote catalyst decomposition.
-
Unstable Ligands: The chosen phosphine ligand might not be robust enough under the reaction conditions. Consider switching to more sterically demanding or electron-rich ligands that can better stabilize the palladium center.
Troubleshooting Guide for Low Reactivity
Low or no conversion of your starting halo-pyrazolo[1,5-a]pyrimidine is the most frequent issue. This section provides a systematic approach to troubleshooting and optimizing your reaction.
Problem: Low to No Product Formation
Possible Cause 1: Ineffective Catalyst System
-
Solution: For less reactive bromides and especially chlorides, a more active catalyst system is often necessary.
-
Catalyst and Ligand Choice: Switch from standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ to catalyst systems with more electron-rich and bulky ligands. N-heterocyclic carbene (NHC) ligands have shown promise in challenging coupling reactions.[6][7][8] Consider ligands such as XPhos, SPhos, or dppf.[4]
-
Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, although optimizing other parameters is generally preferred first.[9]
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Solution: The choice of solvent, base, and temperature plays a critical role and should be systematically screened.
-
Solvent: While DMF and THF are common, their coordinating ability can sometimes be detrimental.[4] Consider less coordinating solvents like toluene or 1,4-dioxane. In some cases, using the amine base itself as the solvent can be effective.[10]
-
Base: The base is crucial for the deprotonation of the terminal alkyne. Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. For challenging substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, although they may require higher temperatures.[2][11]
-
Temperature: While Sonogashira couplings with aryl iodides can often proceed at room temperature, aryl bromides and chlorides typically require elevated temperatures (e.g., 80-120 °C).[1][4]
-
Possible Cause 3: Reagent Quality and Reaction Setup
-
Solution: Rigorous attention to experimental detail is paramount.
-
Reagent Purity: Ensure the pyrazolo[1,5-a]pyrimidine halide and the terminal alkyne are pure. Impurities can act as catalyst poisons.[1]
-
Anhydrous and Anaerobic Conditions: Water and oxygen can have detrimental effects on the reaction. Use anhydrous solvents and ensure the reaction is performed under a strictly inert atmosphere.[1][3]
-
Copper(I) Co-catalyst: If using a copper-catalyzed protocol, ensure the CuI is fresh. Copper(I) salts can oxidize over time.[1]
-
Data Presentation
The following tables summarize typical reaction conditions for the Sonogashira coupling of related N-heterocyclic halides. This data can serve as a starting point for optimization.
Table 1: Effect of Solvent and Base on Sonogashira Coupling of Heterocyclic Halides
| Solvent | Base | Temperature (°C) | Typical Outcome | Reference |
| DMF | Et₃N | 25 - 80 | Common starting point, but can promote catalyst decomposition at higher temperatures. | [4][11] |
| THF | Et₃N / DIPEA | 25 - 66 | Good general solvent, but ensure it is anhydrous. | [12] |
| Toluene | Et₃N / DIPEA | 80 - 110 | Less coordinating than DMF, can be beneficial for preventing catalyst inhibition. | [9] |
| 1,4-Dioxane | K₃PO₄ / Cs₂CO₃ | 80 - 110 | Often used with inorganic bases. | [2] |
| Acetonitrile | Et₃N | Room Temp. | Effective for some pyrimidine substrates.[13] | [13] |
| Water/i-Propanol | K₂CO₃ | 90 | Green chemistry approach for some heterocycles.[14] | [14] |
Table 2: Common Palladium Catalysts and Ligands for Sonogashira Coupling
| Palladium Source | Ligand | Co-catalyst | Typical Loading (mol%) | Comments |
| Pd(PPh₃)₄ | PPh₃ | CuI | 1 - 5 | Standard, but may be ineffective for less reactive halides.[15] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | 1 - 5 | A more air-stable alternative to Pd(PPh₃)₄.[8] |
| Pd₂(dba)₃ | P(t-Bu)₃ | None (Cu-free) | 1 - 2 | Bulky, electron-rich phosphine for challenging substrates.[16] |
| Pd(OAc)₂ | XPhos / SPhos | None (Cu-free) | 1 - 3 | Buchwald-type ligands, often highly effective for difficult couplings. |
| PdCl₂(dppf) | dppf | CuI | 1 - 5 | A robust ligand that can improve catalyst stability and activity.[4] |
| (NHC)Pd Complexes | NHC | CuI or None | 0.01 - 2 | Highly active catalysts, effective for aryl chlorides.[6] |
Experimental Protocols
General Protocol for Sonogashira Coupling of a Halo-pyrazolo[1,5-a]pyrimidine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Halo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Anhydrous solvent (e.g., DMF or Toluene, ~0.1-0.2 M)
-
Amine base (e.g., Et₃N or DIPEA, 2-3 equiv)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halo-pyrazolo[1,5-a]pyrimidine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine base.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting low reactivity.
Caption: Interplay of key parameters in Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[1,5-a]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with pyrazolo[1,5-a]pyrimidine derivatives in various assays.
Troubleshooting Guide
Compound precipitation can significantly compromise experimental results by lowering the effective concentration of the test compound and introducing artifacts.[1] The following guide addresses common solubility-related observations, their potential causes, and recommended solutions.
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon adding stock solution to aqueous buffer. | Solvent Shock: Rapid change in solvent polarity when a concentrated stock solution (typically in DMSO) is diluted into an aqueous medium.[1] | Serial Dilution: First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in polarity can prevent the compound from precipitating.[2] |
| High Supersaturation: The final concentration of the compound exceeds its kinetic solubility limit. | Lower Final Concentration: Decrease the final concentration of the compound in the assay. Often, a compound will remain in solution at a lower concentration.[2] | |
| Low Kinetic Solubility: The compound has a natural tendency to precipitate quickly from a supersaturated solution. | Increase Mixing Energy: Use vortexing or rapid pipetting upon dilution to help keep the compound in solution for a longer period.[2] |
Issue 2: Compound precipitates over the course of the assay.
| Observation | Potential Cause | Recommended Solution |
| Precipitation observed after incubation (e.g., at 37°C). | Temperature Shift: Moving from room temperature to 37°C can decrease the solubility of some compounds.[1] | - Pre-warm the cell culture media or assay buffer to 37°C before adding the compound.[1] - Ensure the incubator temperature is stable.[1] |
| Thermodynamic Insolubility: The compound concentration is above its true equilibrium solubility limit. | Lower Compound Concentration: The compound may remain soluble throughout the assay at a reduced concentration.[2] | |
| pH Shift: Changes in the medium's pH due to CO2 environment or cellular metabolism can affect the solubility of ionizable compounds.[1] | - Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] - Determine the compound's solubility at different pH values to understand its sensitivity. | |
| Interaction with Media Components: Salts, proteins, or other components in the culture medium can interact with the compound, causing it to precipitate.[1] | - Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.[1] - Assess solubility in a simpler buffer (e.g., PBS) to determine if media components are the cause.[1] | |
| Compound Instability: The compound may be degrading over time, with the less soluble degradation products precipitating out. | Assess Compound Stability: Evaluate the compound's stability in the assay buffer over the experiment's time course. A shorter incubation time may be necessary if the compound is unstable.[2] |
Issue 3: Inconsistent results or poor reproducibility in biological assays.
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells or experiments. | Undetected Micro-precipitation: Small, invisible precipitates can affect the actual concentration of the compound in solution. | Visual Inspection & Turbidity Measurement: Carefully inspect serial dilutions for any faint cloudiness. Use a plate reader to measure absorbance at a wavelength where the compound doesn't absorb (e.g., 600 nm) to detect turbidity.[2] |
| Lower than expected potency (high IC50 values). | Reduced Bioavailability: The actual concentration of the dissolved, active compound is lower than the nominal concentration due to precipitation. | Determine Kinetic and Thermodynamic Solubility: Perform solubility assays to understand the compound's limits and work within a soluble concentration range. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for pyrazolo[1,5-a]pyrimidine derivatives?
A1: Dimethyl sulfoxide (DMSO) is the most common initial solvent for creating high-concentration stock solutions of pyrazolo[1,5-a]pyrimidine derivatives and other poorly soluble compounds for in vitro assays.[1][3]
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible, typically below 1% (v/v). For particularly sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[2] High concentrations of DMSO can cause compound precipitation and may also be toxic to cells or interfere with the assay itself.[2]
Q3: How can I improve the aqueous solubility of my pyrazolo[1,5-a]pyrimidine derivative for an assay?
A3: Several strategies can be employed:
-
Co-solvents: In addition to DMSO in the stock solution, other co-solvents like ethanol, polyethylene glycol (PEG 400), or propylene glycol can sometimes be used in the final formulation, though their compatibility with the specific assay must be verified.[4][5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility. Determining the compound's pKa is helpful in predicting the optimal pH range.[1][5]
-
Excipients: Non-ionic surfactants (e.g., Tween 80, Triton X-100) or other solubilizing agents like cyclodextrins can be used at low concentrations to improve solubility.[2][4] However, it is crucial to test these additives for any interference with the assay.[2] Bovine serum albumin (BSA) and poloxamer 188 have also been shown to improve the solubility of some poorly soluble compounds in cell-based assays like the Caco-2 permeability assay.[6]
-
Structural Modification: In the drug discovery process, medicinal chemists can modify the pyrazolo[1,5-a]pyrimidine scaffold to improve solubility. For example, introducing polar functional groups can enhance aqueous solubility.[7][8]
Q4: How do I determine the solubility of my compound?
A4: There are two main types of solubility measurements relevant for in vitro assays:
-
Kinetic Solubility: This measures how much compound can be dissolved when a concentrated DMSO stock is added to an aqueous buffer and is relevant for many screening assays.[9] It can be assessed using methods like nephelometry (light scattering) or by measuring turbidity with a UV spectrophotometer.[3]
-
Thermodynamic (Equilibrium) Solubility: This is the true solubility of the compound at equilibrium. It is typically determined by the shake-flask method, where an excess of the solid compound is incubated with the buffer for an extended period (e.g., 24-48 hours) to reach saturation.[4]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a rapid assessment of the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance
Procedure:
-
Prepare Compound Dilutions: In the 96-well plate, perform serial dilutions of your compound stock in DMSO.
-
Add to Buffer: Add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to wells containing a larger volume of aqueous buffer (e.g., 198 µL) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Incubation: Cover the plate and incubate at room temperature with gentle shaking for a set period (e.g., 1-2 hours).[10]
-
Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm) to detect light scattering caused by precipitated particles.[2]
-
Data Analysis: The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound.
Materials:
-
Solid (powdered) test compound
-
Aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[4]
-
Vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.45 µm filter
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to separate vials containing each of the pH buffers. Ensure there is undissolved solid remaining.[4]
-
Equilibration: Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) under constant agitation for 24-48 hours to allow the solution to reach equilibrium.[4]
-
Separation: After incubation, centrifuge the samples to pellet the undissolved solid.[4]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.[4]
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.[4] This experiment should be performed in triplicate for each pH condition.[4]
Data Presentation
Table 1: Example Solubility Data for a Pyrazolo[1,5-a]pyrimidine Derivative
| Assay Type | Buffer Condition | Solubility (µg/mL) |
| Kinetic | PBS, pH 7.4 | 15 |
| Thermodynamic | pH 1.2 Buffer | > 250 |
| Thermodynamic | pH 4.5 Buffer | 55 |
| Thermodynamic | pH 6.8 Buffer | 12 |
| Thermodynamic | pH 7.4 Buffer | 8 |
Table 2: Common Excipients for Solubility Enhancement
| Excipient Class | Example | Typical Concentration Range | Notes |
| Co-solvents | Polyethylene Glycol (PEG) 400 | 1-10% (v/v) | Assay compatibility must be confirmed.[4][5] |
| Propylene Glycol (PG) | 1-10% (v/v) | Can be toxic to some cell lines at higher concentrations.[5] | |
| Surfactants | Tween 80 | 0.01-0.1% (v/v) | Can form micelles to solubilize compounds.[4] |
| Triton X-100 | 0.001-0.01% (v/v) | Check for interference with assay readout.[2] | |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | 1-5% (w/v) | Forms inclusion complexes with the compound.[2][5] |
| Proteins | Bovine Serum Albumin (BSA) | 1-4% (w/v) | Useful in cell-based assays to mimic physiological conditions and can bind to compounds, increasing their apparent solubility.[6] |
Visualizations
Signaling Pathways and Experimental Workflows
Pyrazolo[1,5-a]pyrimidine derivatives are frequently investigated as inhibitors of various protein kinases, which are key regulators in cellular signaling pathways.[7] Understanding these pathways is crucial for interpreting experimental results.
Caption: A generalized kinase signaling pathway often targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: A logical workflow for troubleshooting compound precipitation in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Regioselectivity in the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted pyrazolo[1,5-a]pyrimidines. Our goal is to help you overcome common challenges and optimize the regioselectivity of your reactions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity or Formation of Isomeric Products
-
Question: My reaction is producing a mixture of regioisomers (e.g., 5-substituted vs. 7-substituted pyrazolo[1,5-a]pyrimidines). How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, especially when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nucleophilicity of the amino groups in the 5-aminopyrazole. Here are several factors to consider for optimization:
-
Nature of the β-Dicarbonyl Compound: The electronic and steric properties of the substituents on the β-dicarbonyl compound play a crucial role. A more electrophilic carbonyl group will preferentially react with the more nucleophilic exocyclic amino group of the 5-aminopyrazole.[1][2] For instance, in the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone, the reaction proceeds regioselectively.[1]
-
Substituents on the 5-Aminopyrazole: The substituents on the pyrazole ring can influence the nucleophilicity of the endocyclic and exocyclic amino groups, thereby directing the cyclization pathway.[1]
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium can significantly impact the regioselectivity. Acidic conditions, such as using acetic acid as a solvent or adding a catalytic amount of a strong acid like H₂SO₄, can protonate one of the carbonyl groups, altering its reactivity.[1]
-
Catalyst: The choice of catalyst, whether acidic or basic, can direct the reaction towards a specific isomer.[3]
-
Temperature and Reaction Time: Systematically varying the temperature and reaction time can favor the formation of the thermodynamically more stable isomer. Monitoring the reaction progress by TLC is crucial.[3]
-
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly influence regioselectivity, often leading to the formation of a single isomer in high yield and with reduced reaction times.[1][4]
-
Issue 2: Low or No Product Yield
-
Question: I am observing a low yield or no formation of the desired pyrazolo[1,5-a]pyrimidine. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can lead to side reactions.[3]
-
Reactivity of the β-Dicarbonyl Compound: Some β-dicarbonyl compounds are less reactive and may require more forcing conditions or the use of a catalyst to drive the reaction to completion.[1]
-
Reaction Conditions:
-
Solvent: While acetic acid is a common solvent, for less reactive substrates, consider using a higher-boiling point solvent to increase the reaction temperature.[3]
-
Catalyst: The use of an appropriate acid or base catalyst can significantly enhance the reaction rate and yield.[1][3]
-
Temperature: Many condensation reactions for the synthesis of pyrazolo[1,5-a]pyrimidines require elevated temperatures (reflux).[3]
-
-
One-Pot Methodologies: Consider employing one-pot cyclization methods, which can be highly efficient and lead to high yields of the desired products.[1]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common synthetic routes to achieve regioselective synthesis of pyrazolo[1,5-a]pyrimidines?
-
Answer 1: The most widely adopted and versatile method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][2][5] This method allows for the introduction of a wide variety of substituents. Other important strategies include:
-
Cyclization Reactions: These are efficient for constructing the fused bicyclic system and can be tailored for regioselective outcomes.[1][6]
-
Three-Component Reactions: These reactions offer a streamlined approach to highly substituted pyrazolo[1,5-a]pyrimidines.[6]
-
Microwave-Assisted Synthesis: This technique often provides higher yields, shorter reaction times, and improved regioselectivity compared to conventional heating.[1][4][6]
-
-
Question 2: How do substituents on the starting materials affect the regioselectivity?
-
Answer 2: Substituents have a profound impact on regioselectivity:
-
On the β-dicarbonyl compound: Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Steric hindrance can also direct the reaction to the less hindered carbonyl group.[2]
-
On the 5-aminopyrazole: The electronic nature of substituents on the pyrazole ring can modulate the relative nucleophilicity of the exocyclic NH₂ group and the endocyclic NH group, thereby influencing which nitrogen atom initiates the cyclization.[1]
-
-
Question 3: Can you provide a general starting point for optimizing reaction conditions?
-
Answer 3: A good starting point for the condensation of a 5-aminopyrazole with a β-dicarbonyl compound is to use acetic acid as the solvent and reflux the reaction mixture.[1] Monitor the reaction by TLC. If the reaction is slow or incomplete, consider adding a catalytic amount of sulfuric acid.[1] If a mixture of regioisomers is obtained, systematically screen different solvents, catalysts (both acid and base), and temperatures. Microwave-assisted synthesis should also be explored as it can offer significant advantages.[1][7]
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions and their impact on yield and regioselectivity for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.
Table 1: Effect of Catalyst on the Condensation of 5-Amino-3-aryl-1H-pyrazole with 1,3-Diketones
| Entry | 5-Aminopyrazole | 1,3-Diketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |
| 1 | 5-Amino-3-phenyl-1H-pyrazole | Acetylacetone | None | Acetic Acid | 118 | 6 | 75 | 7-Me / 5-Me = 9:1 |
| 2 | 5-Amino-3-phenyl-1H-pyrazole | Acetylacetone | H₂SO₄ (cat.) | Acetic Acid | 118 | 2 | 92 | Single Isomer (7-Me) |
| 3 | 5-Amino-3-phenyl-1H-pyrazole | Benzoylacetone | None | Acetic Acid | 118 | 8 | 65 | 7-Ph / 5-Ph = 3:1 |
| 4 | 5-Amino-3-phenyl-1H-pyrazole | Benzoylacetone | H₂SO₄ (cat.) | Acetic Acid | 118 | 3 | 88 | Single Isomer (7-Ph) |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Reactants | Method | Solvent | Time | Yield (%) | Regioisomeric Ratio |
| 1 | 5-Amino-4-cyano-1H-pyrazole + Ethyl Benzoylacetate | Conventional | Ethanol | 12 h | 60 | Mixture of isomers |
| 2 | 5-Amino-4-cyano-1H-pyrazole + Ethyl Benzoylacetate | Microwave | Ethanol | 15 min | 85 | Single isomer |
| 3 | N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide + Benzylidene malononitrile | Conventional | DMF | 10 h | 55 | Mixture of isomers |
| 4 | N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide + Benzylidene malononitrile | Microwave | None | 20 min | 90 | Single isomer[1] |
Experimental Protocols
Protocol 1: General Procedure for the Acid-Catalyzed Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
-
To a solution of the 5-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the appropriate β-dicarbonyl compound (1.1 mmol).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
-
In a microwave-safe vial, mix the 5-aminopyrazole (1.0 mmol) and the β-dicarbonyl compound or its equivalent (1.1 mmol).
-
Add a suitable solvent (e.g., ethanol, 5 mL) or perform the reaction under solvent-free conditions.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Isolate and purify the product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis and optimization of substituted pyrazolo[1,5-a]pyrimidines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Structure-activity relationship (SAR) studies of 3-substituted pyrazolo[1,5-a]pyrimidines.
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2][3] Modifications at the 3-position of this heterocyclic core have been extensively explored to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyrazolo[1,5-a]pyrimidines, focusing on their inhibitory activity against various protein kinases implicated in cancer and other diseases.
Comparative Analysis of 3-Substituted Pyrazolo[1,5-a]pyrimidine Analogs
The following tables summarize the in vitro inhibitory activities of various 3-substituted pyrazolo[1,5-a]pyrimidine derivatives against different kinase targets. The data highlights how modifications at the 3-position influence their biological activity.
Table 1: SAR of 3,6-disubstituted Pyrazolo[1,5-a]pyrimidines as KDR Kinase Inhibitors
| Compound | 3-Substituent | 6-Substituent | KDR IC50 (nM) |
| 1 | H | 3-thienyl | >10000 |
| 3g | 4-methoxyphenyl | 3-thienyl | 19 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2002.[4]
Key Observation: The introduction of a 4-methoxyphenyl group at the 3-position significantly enhances the KDR inhibitory potency compared to the unsubstituted analog.[4]
Table 2: SAR of 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines as Pim-1 Kinase Inhibitors
| Compound | 3-Aryl Substituent | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) |
| 9a | 4-fluorophenyl | 1.8 | 27 |
| 9b | 4-chlorophenyl | 2.5 | 30 |
| 11a | 3,4-difluorophenyl | 3.2 | 48 |
| 11b | 3-chloro-4-fluorophenyl | 4.1 | 62 |
Data sourced from ACS Medicinal Chemistry Letters, 2015.[5][6][7]
Key Observation: Electron-withdrawing substituents on the 3-aryl ring are well-tolerated, with fluoro and chloro groups leading to potent Pim-1 inhibition in the low nanomolar range.[5][6][7] These compounds also exhibit dual inhibitory activity against Flt-3 kinase.[5][6][7]
Table 3: SAR of 3-Pyrazolyl-substituted Pyrazolo[1,5-a]pyrimidines as TRK Kinase Inhibitors
| Compound | 3-Substituent | TRKA G595R IC50 (nM) | TRKA G667C IC50 (nM) | TRKA F589L IC50 (nM) |
| 5n | 1-methyl-1H-pyrazol-4-yl | 0.5 | 2.3 | 0.4 |
| Selitrectinib | (reference compound) | 7.6 | 12.6 | 5.8 |
Data sourced from European Journal of Medicinal Chemistry, 2022.[8]
Key Observation: Compound 5n, featuring a 1-methyl-1H-pyrazol-4-yl substituent at the 3-position, demonstrates significantly improved potency against clinically relevant TRKA resistance mutations compared to the second-generation TRK inhibitor Selitrectinib.[8] This highlights the potential of pyrazolyl substituents in overcoming drug resistance.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay. For instance, the ADP-Glo™ Kinase Assay (Promega) is a common method.[9]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, the appropriate substrate (e.g., a specific peptide or protein), ATP, and a reaction buffer.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader, and the IC50 values (the concentration of the inhibitor required to reduce the kinase activity by 50%) are calculated from the dose-response curves.
Cell-Based Assays
Cellular activity is often assessed to confirm that the biochemical inhibition translates to a functional effect in a biological context.
-
Cell Proliferation Assay: The anti-proliferative effects of the compounds are evaluated using cell lines that are dependent on the target kinase. Cells are seeded in multi-well plates and treated with increasing concentrations of the test compounds for a defined period (e.g., 72 hours). Cell viability is then measured using reagents such as PrestoBlue or by quantifying ATP levels.[10]
-
Target Phosphorylation Inhibition Assay: To confirm on-target activity within cells, the inhibition of the phosphorylation of a downstream substrate of the target kinase is measured. For example, for Pim-1 inhibitors, the phosphorylation of the BAD protein can be assessed using Western blotting or ELISA-based methods.[6][7]
Visualizations
Kinase Inhibition Experimental Workflow
Caption: General workflow for in vitro kinase inhibition screening.
Tropomyosin Receptor Kinase (Trk) Signaling Pathway
Caption: Simplified Tropomyosin Receptor Kinase (Trk) signaling pathway.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylates
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and drug development, the precise structural confirmation of newly synthesized compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure and connectivity of atoms. This guide provides a comparative analysis of the spectroscopic data for a key intermediate, Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, and its positional isomer, Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, to highlight the subtleties in spectral interpretation for unambiguous structure determination.
Comparative Spectroscopic Data
The following tables summarize the reported spectroscopic data for Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, which serves as a reference for the structural confirmation of related pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: ¹H NMR Spectroscopic Data of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in the cited literature |
Table 2: ¹³C NMR Spectroscopic Data of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the cited literature |
Table 3: Mass Spectrometry Data for Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
| m/z Value | Interpretation |
| 273.0 | [M+H]⁺ (Monoisotopic mass for C₉H₈BrN₃O₂) |
| 270.0 | [M-H]⁻ or fragment |
| 225.9 | Fragment |
| 193.1 | Fragment |
| 192.1 | Fragment |
| 147.1 | Fragment |
Note: The data presented is based on the reported values for the 6-bromo isomer. The exact chemical shifts and fragmentation patterns for the 3-bromo isomer may vary.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for pyrazolo[1,5-a]pyrimidine derivatives, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
¹H NMR Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Record the ¹³C NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar compounds.
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. The isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) should be clearly visible in the molecular ion cluster.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using spectroscopic methods.
Caption: A flowchart illustrating the key stages of chemical synthesis, purification, spectroscopic analysis, and data interpretation leading to the final structural confirmation of a target molecule.
Conclusion
The structural elucidation of novel compounds like this compound relies on a careful and systematic application of spectroscopic methods. While the specific data for this compound remains elusive in the public domain, the analysis of its close isomer, Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, provides a robust framework for comparison. Researchers can utilize the provided data and protocols as a guide to interpret the spectra of their own synthesized pyrazolo[1,5-a]pyrimidine derivatives, paying close attention to the subtle differences in chemical shifts and fragmentation patterns that arise from changes in substituent positions. This comparative approach is crucial for ensuring the correct structural assignment and advancing the development of new therapeutic agents.
In Vivo Validation of Ethyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate Analogs: A Comparative Guide for Preclinical Research
In the landscape of targeted therapeutics, pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of compounds, particularly as potent inhibitors of protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the in vivo validation of analogs of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a key scaffold in the development of novel therapeutic agents. By examining experimental data from animal models, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the preclinical efficacy of these compounds against relevant alternatives.
The pyrazolo[1,5-a]pyrimidine core is a versatile platform for developing inhibitors of critical cellular signaling pathways.[1][2][3] Analogs of this scaffold have demonstrated significant activity against various kinases, including Cyclin-Dependent Kinases (CDKs) and B-Raf, which are key drivers in several cancers.[1][4] Furthermore, their potential in modulating inflammatory responses has also been a subject of investigation. This guide will delve into the in vivo performance of specific pyrazolo[1,5-a]pyrimidine analogs and compare them with established or competing inhibitors in relevant preclinical models.
Anticancer Activity: CDK Inhibition in Colorectal Cancer Xenograft Models
A notable analog from the pyrazolo[1,5-a]pyrimidine class, BS-194 , has been identified as a potent inhibitor of CDKs 1, 2, and 9.[4] Its in vivo efficacy was demonstrated in a human colon carcinoma HCT116 xenograft model .[4]
Comparative In Vivo Efficacy in HCT116 Xenograft Model
| Compound | Class | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BS-194 | Pyrazolo[1,5-a]pyrimidine CDK Inhibitor | Nude Mice | 25 mg/kg, oral, daily | 50% | [5] |
| Rhodium Metalloinsertor (Rh-PPO) | DNA Mismatch Repair Targeting Agent | NSG Mice | 1 mg/kg, intraperitoneal, 9 doses over 20 days | 25% reduction in tumor volume | [6] |
| Flavopiridol | Pan-CDK Inhibitor | N/A (Used in HCT116 xenograft studies) | N/A | Efficacy demonstrated | [7][8] |
Note: Direct comparison is challenging due to variations in experimental protocols across different studies. TGI for Flavopiridol in a directly comparable HCT116 model was not available in the searched literature.
Signaling Pathway of CDK Inhibition
Cyclin-Dependent Kinases (CDKs) are crucial for cell cycle regulation. Inhibitors like BS-194 block the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. altogenlabs.com [altogenlabs.com]
- 8. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Brominated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This reaction is particularly vital in medicinal chemistry and materials science for the synthesis of complex molecules where heteroaromatic moieties are key building blocks. The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall success of the coupling of brominated heterocycles.
This guide provides a comparative overview of commonly employed palladium catalysts for the Suzuki coupling of various brominated heterocycles, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The selection of the palladium catalyst and its associated ligands is pivotal to the outcome of the Suzuki coupling with brominated heterocycles. The electronic properties of the heterocyclic ring and the nature of the substituents can significantly affect the reactivity. Below is a summary of the performance of various palladium catalysts in these reactions, with data compiled from the literature.
| Catalyst System | Brominated Heterocycle | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | Arylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | 12 | 27-63 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | High | [3] | |
| 6-bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | K₂CO₃ | DMF | N/A | N/A | Good | [4] | |
| Tetrabromofuran | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 80 | 3-5 | 92 | [1] | |
| PdCl₂(dppf) | 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | [5] |
| 6-bromo tacrine | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | Good | ||
| 2-(4-bromophenoxy)quinolin-3-carbaldehydes | Substituted boronic acids | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6-8 | 60-64 | [6] | |
| Pd(OAc)₂ / SPhos | 5-bromoindole | Arylboronic acid | K₂CO₃ | H₂O/MeCN | 37 | 18 | Good | [7] |
| N-Boc-pyrrole-2-boronic acid | Aryl/heteroaryl bromides | K₃PO₄ | n-Butanol | N/A | N/A | Good | [8] | |
| Pd(OAc)₂ / XPhos | Aryl/heteroaryl bromides | N-Boc-pyrrole-2-boronic acid | K₃PO₄ | n-Butanol | N/A | N/A | Good | [8] |
| 4-amino-2-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | [9] |
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura cross-coupling reactions using some of the compared catalyst systems are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely used and robust method for a variety of Suzuki coupling reactions.[1]
Materials:
-
Brominated heterocycle (1.0 mmol)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane or Toluene
Procedure:
-
To a pressure tube or Schlenk flask under an inert atmosphere (e.g., Argon), add the brominated heterocycle, the arylboronic acid, and the base.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed solvent (e.g., 1,4-dioxane or a toluene/dioxane mixture).
-
If using an aqueous base, add the degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 3-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure using PdCl₂(dppf)
This catalyst system is often favored for its high activity and stability, particularly with more challenging substrates like nitrogen-containing heterocycles.[5]
Materials:
-
Brominated heterocycle (1.0 mmol)
-
Arylboronic acid (1.2-2.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (3-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethoxyethane (DME) or 1,4-Dioxane
-
Water
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the brominated heterocycle and the arylboronic acid in the organic solvent.
-
Add an aqueous solution of the base.
-
Add the palladium catalyst, PdCl₂(dppf).
-
Seal the tube or heat the flask to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 2-18 hours).
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, perform an aqueous work-up.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure using Pd(OAc)₂ with a Buchwald Ligand (e.g., SPhos)
This catalyst system, employing bulky and electron-rich phosphine ligands, is highly effective for a broad range of substrates, including sterically hindered and electron-rich or -deficient heterocycles.[7]
Materials:
-
Brominated heterocycle (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.005 equiv.)
-
SPhos (0.005 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Water:Acetonitrile mixture (e.g., 4:1)
Procedure:
-
To a reaction vial, add the brominated heterocycle, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 37 °C) for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. scispace.com [scispace.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Assessing the Selectivity of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of the novel compound Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. Its performance is benchmarked against two well-characterized kinase inhibitors: Dasatinib, a multi-targeted inhibitor, and Lapatinib, a more selective dual inhibitor. This objective comparison is supported by hypothetical, yet representative, experimental data and detailed experimental protocols to aid in the assessment of this compound for further drug development.
The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore known to interact with the ATP-binding site of various protein kinases.[1] Early assessments indicate that derivatives of this scaffold can exhibit potent inhibitory activity against several kinase families, including Src family kinases.[2] Understanding the complete selectivity profile is crucial for predicting both therapeutic efficacy and potential off-target liabilities.
Comparative Kinase Inhibition Profile
The selectivity of this compound was assessed against a panel of representative kinases and compared with Dasatinib and Lapatinib. The data presented are IC50 values (in nM), which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency.
For the purpose of this guide, this compound is hypothesized to be a potent inhibitor of SRC, a non-receptor tyrosine kinase frequently implicated in cancer progression.[3] Its selectivity is contrasted with the broad-spectrum activity of Dasatinib and the more focused profile of Lapatinib, which primarily targets EGFR and HER2.[4][5]
| Kinase Target | This compound (IC50 nM) | Dasatinib (IC50 nM) | Lapatinib (IC50 nM) | Kinase Family |
| SRC | 5 | 0.8 | >10,000 | Tyrosine Kinase |
| ABL1 | 350 | 1 | >10,000 | Tyrosine Kinase |
| LCK | 15 | 1.1 | >10,000 | Tyrosine Kinase |
| YES1 | 8 | 1.3 | >10,000 | Tyrosine Kinase |
| EGFR | 2,500 | 30 | 9.2 | Tyrosine Kinase |
| HER2 (ERBB2) | 3,000 | 45 | 13 | Tyrosine Kinase |
| VEGFR2 | 1,200 | 8 | 3,600 | Tyrosine Kinase |
| PDGFRβ | 800 | 1.2 | >10,000 | Tyrosine Kinase |
| c-KIT | 950 | 1.1 | 8,500 | Tyrosine Kinase |
| MEK1 | >10,000 | 5,800 | >10,000 | Serine/Threonine Kinase |
| CDK2 | 5,000 | >10,000 | >10,000 | Serine/Threonine Kinase |
| p38α (MAPK14) | 4,500 | 46 | >10,000 | Serine/Threonine Kinase |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes. Data for Dasatinib and Lapatinib are compiled from various public sources and are intended to be representative.
Experimental Protocols
To ensure reproducibility and accurate comparison, a detailed protocol for determining kinase inhibition is provided below. The Kinase-Glo® Luminescent Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.
Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
- Kinase Aliquots: Prepare aliquots of the purified kinase enzyme in kinase buffer at a concentration that yields a linear reaction rate within the desired assay time.
- Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.
- Test Compounds: Prepare a serial dilution of the test inhibitors (this compound, Dasatinib, Lapatinib) in 100% DMSO. Then, dilute these stocks into the kinase buffer to the desired intermediate concentrations.
- Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® Luciferase and Substrate according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
2. Assay Procedure (384-well plate format):
- Add 2.5 µL of the serially diluted test compounds or vehicle (DMSO) to the wells of a white, opaque 384-well plate.
- Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- After incubation, allow the plate to equilibrate to room temperature for 10 minutes.
- Add 5 µL of the prepared Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
- Mix the contents of the wells for 2 minutes on a plate shaker to ensure a stable signal.
- Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence in each well using a plate-reading luminometer.
3. Data Analysis:
- The luminescent signal is inversely proportional to the kinase activity.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO-treated controls.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
To better illustrate the experimental process and the biological context of the target kinase, the following diagrams are provided.
Caption: Experimental workflow for kinase selectivity profiling.
Caption: Simplified SRC signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments [mdpi.com]
- 4. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KLIFS - the structural kinase database [klifs.net]
A Researcher's Guide to Confirming the Binding Mode of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate Derivatives to B-Raf Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing and confirming the binding mode of novel B-Raf inhibitors based on the ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate scaffold. While specific binding data for this exact derivative is emerging, the pyrazolo[1,5-a]pyrimidine core is a validated and potent inhibitor of B-Raf kinase, making this compound class a significant area of interest for cancer therapeutics.[1] This document outlines the critical signaling pathways, experimental workflows, and detailed protocols necessary to determine the binding affinity and interaction model of these promising compounds, comparing them against established B-Raf inhibitors.
The B-Raf Signaling Pathway: A Critical Target in Oncology
B-Raf is a serine/threonine-protein kinase that plays a crucial role in regulating the MAP kinase/ERK signaling pathway.[2] This pathway is essential for normal cell division, differentiation, and survival. However, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell proliferation, a hallmark of many cancers, including melanoma and colorectal cancer.[2] B-Raf inhibitors are designed to block the activity of this mutated protein, thereby halting the downstream signaling cascade.
The diagram below illustrates the canonical B-Raf signaling pathway and the point of intervention for targeted inhibitors.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of B-Raf targeted therapies.
Experimental Workflow for Binding Mode Confirmation
To rigorously confirm the binding mode of a novel inhibitor, a multi-step experimental approach is required. This workflow integrates computational prediction with biochemical and structural validation.
Caption: A sequential workflow for validating the binding mode of a novel B-Raf kinase inhibitor.
Comparative Data: Benchmarking Against Known B-Raf Inhibitors
The efficacy of a novel compound is best understood in the context of established drugs. The following table summarizes the inhibitory concentrations (IC50) of well-characterized B-Raf inhibitors. Data for the target pyrazolo[1,5-a]pyrimidine derivative should be compared against these benchmarks upon experimental determination.
| Compound | Scaffold Class | B-Raf (V600E) IC50 | B-Raf (wild-type) IC50 | C-Raf IC50 | Reference |
| Vemurafenib (PLX4032) | N/A | 31 nM | 100 nM | 48 nM | [Selleckchem] |
| Dabrafenib (GSK2118436) | N/A | 0.8 nM | 3.2 nM | 5.0 nM | [Selleckchem] |
| Encorafenib | N/A | 0.35 nM | 0.47 nM | 0.30 nM | [MDPI] |
| Sorafenib | N/A | 22 nM | N/A | 6 nM | [Selleckchem] |
| Pyrazolo[1,5-a]pyrimidine Analog (Compound 10n) | Pyrazolo[1,5-a]pyrimidine | 1 nM | N/A | N/A | [PubMed] |
| This compound | Pyrazolo[1,5-a]pyrimidine | To Be Determined | To Be Determined | To Be Determined | N/A |
N/A: Data not available in the cited sources.
Detailed Experimental Protocols
Accurate and reproducible data are paramount. The following sections provide detailed methodologies for the key experiments required to confirm the binding mode of a novel inhibitor.
This biochemical assay quantifies the ability of a compound to inhibit B-Raf kinase activity, typically by measuring the reduction in phosphorylation of its substrate, MEK1.
-
Reagent Preparation :
-
Thaw recombinant human B-Raf V600E enzyme, inactive MEK1 substrate, and kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35) on ice.
-
Prepare a stock solution of ATP at 10 mM in deionized water.
-
Dissolve the test inhibitor (this compound derivative) in 100% DMSO to create a 10 mM stock solution. Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Kinase Reaction :
-
In a 96-well or 384-well plate, add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Prepare a master mix containing the B-Raf V600E enzyme and MEK1 substrate diluted in kinase assay buffer. Add 20 µL of this mix to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of ATP solution diluted in kinase assay buffer. The final ATP concentration should be at or near its Km for B-Raf.
-
-
Signal Detection :
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and quantify the amount of ADP produced (proportional to kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Add 50 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent, incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis :
-
Measure luminescence using a microplate reader.
-
Subtract the background reading (no enzyme control) from all other readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Molecular docking predicts the preferred orientation and binding affinity of the inhibitor within the B-Raf active site. This provides a structural hypothesis for the experimental results.
-
Protein and Ligand Preparation :
-
Obtain the X-ray crystal structure of B-Raf kinase (V600E mutant preferred) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools).
-
Draw the 3D structure of the this compound derivative and perform energy minimization using a suitable force field (e.g., OPLS, CHARMM).[3]
-
-
Grid Generation :
-
Define the binding site (active site) based on the location of a co-crystallized ligand in the PDB structure.
-
Generate a receptor grid box that encompasses the entire binding pocket to define the search space for the docking algorithm.
-
-
Docking Execution :
-
Dock the prepared ligand into the receptor grid using a docking program (e.g., Glide, AutoDock).[4] Use standard or extra precision (SP or XP) modes.
-
Generate multiple binding poses (e.g., 10-25) for the ligand.
-
-
Analysis of Results :
-
Analyze the predicted binding poses based on their docking scores (e.g., GlideScore, estimated binding energy).
-
Visualize the top-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues (e.g., Cys532, Phe595).
-
Compare the predicted binding mode with known binding modes of other pyrazolo[1,5-a]pyrimidine inhibitors, which have been shown to bind B-Raf without forming a traditional hinge-binding hydrogen bond in some cases.[5]
-
This is the gold standard for unequivocally determining the three-dimensional structure of the inhibitor bound to the B-Raf protein.
-
Protein Expression and Purification :
-
Express a construct of the B-Raf kinase domain (e.g., residues 448-723 of V600E mutant) in a suitable expression system (e.g., Sf9 insect cells).
-
Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
-
-
Co-crystallization :
-
Concentrate the purified B-Raf protein to 5-10 mg/mL.
-
Incubate the protein with a 3- to 5-fold molar excess of the inhibitor (dissolved in a minimal amount of DMSO) for 1-2 hours on ice.
-
Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various commercial crystallization screens. This involves mixing the protein-ligand complex with a reservoir solution and allowing it to equilibrate.
-
-
Data Collection and Processing :
-
Once crystals of sufficient size and quality are obtained, cryo-protect them by soaking in a reservoir solution supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol) and flash-cool in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling) using software like XDS or HKL2000.
-
-
Structure Solution and Refinement :
-
Solve the crystal structure using molecular replacement with a previously determined B-Raf structure as the search model.
-
Build the model into the resulting electron density maps. Clear and unambiguous density for the bound inhibitor should be visible in the active site.
-
Refine the structure iteratively using software such as PHENIX or REFMAC5, and validate the final model to ensure its quality and accuracy. The final structure will provide precise details of the binding orientation and all molecular interactions between the inhibitor and B-Raf.[4][5]
-
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIH 3D [3d.nih.gov]
- 4. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate with Computational Docking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological activity of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a member of the promising pyrazolo[1,5-a]pyrimidine class of compounds, by cross-validating experimental data from its close analogs with computational docking studies. While specific experimental data for this exact compound is not extensively available in public literature, the analysis of its structural relatives offers significant insights into its potential as a potent kinase inhibitor for therapeutic applications.
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of inhibitors targeting protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] Derivatives of this scaffold have demonstrated significant inhibitory activity against various kinases, including Pim-1 and Cyclin-Dependent Kinase 2 (CDK2), making them attractive candidates for further investigation in oncology drug discovery.
Experimental Data of Representative Pyrazolo[1,5-a]pyrimidine Analogs
To illustrate the potential efficacy of this compound, this section summarizes the experimental data from studies on its close structural analogs. These compounds share the core pyrazolo[1,5-a]pyrimidine structure and have been evaluated for their inhibitory activity against key oncogenic kinases.
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival and proliferation, and its overexpression is associated with various cancers.[2] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent Pim-1 inhibitors.
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| Analog 1 | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative (4d) | Pim-1 | 0.61[3] |
| Analog 2 | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative (5d) | Pim-1 | 0.54[3] |
| Analog 3 | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative (9a) | Pim-1 | 0.68[3] |
| Quercetin (Reference) | Flavonoid | Pim-1 | 0.91[3] |
CDK2 Kinase Inhibition
CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent CDK2 inhibitors.
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| Analog 4 | 7-(4-Bromophenyl)-3-(3-chlorophenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine (5h) | CDK2 | 0.022[4] |
| Analog 5 | 7-(4-Bromophenyl)-3-(2-chlorophenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine (5i) | CDK2 | 0.024[4] |
| Dinaciclib (Reference) | Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 0.018[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the pyrazolo[1,5-a]pyrimidine analogs against their target kinases is typically determined using an in vitro kinase assay. A representative protocol is outlined below:
Caption: General workflow for an in vitro kinase inhibition assay.
Computational Docking Analysis
To complement the experimental findings and to predict the binding mode of pyrazolo[1,5-a]pyrimidine derivatives, a molecular docking study was performed on a representative analog against its kinase target. Such studies provide a structural basis for the observed inhibitory activity and guide further lead optimization.
A study involving pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and TRKA kinases utilized molecular docking to understand the binding interactions.[5] The X-ray crystal structure of CDK2 in complex with the known inhibitor milciclib (PDB ID: 2WIH) was used as the receptor for the docking simulation.
The docking results revealed that the pyrazolo[1,5-a]pyrimidine core of the inhibitors fits well into the ATP-binding pocket of CDK2.[5] Key interactions typically involve hydrogen bonds with the hinge region residue Leu83, a crucial interaction for many ATP-competitive kinase inhibitors. The substituents on the pyrazolo[1,5-a]pyrimidine scaffold can form additional interactions with other residues in the active site, contributing to the overall binding affinity and selectivity.
Signaling Pathway Context
The therapeutic potential of inhibiting kinases like Pim-1 and CDK2 stems from their central roles in cellular signaling pathways that are often hijacked in cancer.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3] Once expressed, Pim-1 can phosphorylate a range of substrates to promote cell survival and proliferation and inhibit apoptosis.
Caption: Simplified Pim-1 signaling pathway and the point of intervention.
CDK2 Signaling Pathway
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a master regulator of the G1/S phase transition of the cell cycle.[6] Its activity is essential for the initiation of DNA replication.
Caption: The role of CDK2 in the G1/S cell cycle transition.
Conclusion: Cross-Validation and Future Directions
The experimental data from analogs of this compound strongly suggest its potential as a potent inhibitor of oncogenic kinases such as Pim-1 and CDK2. The low micromolar to nanomolar IC50 values observed for these analogs highlight the promise of the pyrazolo[1,5-a]pyrimidine scaffold.
Computational docking studies on representative derivatives provide a plausible structural basis for this activity, demonstrating that these compounds can effectively bind to the ATP-binding pocket of their target kinases. The key interactions identified through docking, such as hydrogen bonding with the hinge region, are consistent with the binding modes of many established kinase inhibitors.
This cross-validation between experimental results from closely related compounds and computational predictions for the scaffold provides a strong rationale for the continued investigation of this compound and other derivatives. Future work should focus on obtaining direct experimental evidence of the inhibitory activity of this specific compound and further exploring its selectivity profile across a panel of kinases. Such studies will be crucial in advancing this promising class of compounds towards clinical development.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1263060-07-6), a brominated heterocyclic compound. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulations.
While a specific Safety Data Sheet (SDS) for this compound was not located, data from closely related brominated pyrimidine and pyrazole derivatives indicate that this compound should be handled with care. It is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation. All handling and disposal procedures should be conducted in accordance with good industrial hygiene and safety practices.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related procedures, ensure that all relevant personnel are familiar with the potential hazards. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.
Engineering Controls:
-
All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
An eyewash station and safety shower must be readily accessible.
Quantitative Disposal and Regulatory Data
The disposal of halogenated organic compounds is regulated to prevent environmental contamination. The following table summarizes key quantitative parameters relevant to the disposal of waste containing this compound.
| Parameter | Regulatory Limit/Guideline | Description |
| Land Disposal Restriction (LDR) for Halogenated Organic Compounds (HOCs) | < 1000 mg/kg (ppm) | Under the Resource Conservation and Recovery Act (RCRA), soil containing HOCs at or above this concentration is considered hazardous and cannot be landfilled without treatment. |
| Incineration Temperature for Halogenated Waste | ≥ 1100°C | For hazardous waste with a halogenated organic substance content of more than 1%, incineration must be carried out at this minimum temperature to ensure complete destruction. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. The following procedures are based on the available Safety Data Sheet (SDS) and best practices for handling similar halogenated heterocyclic compounds in a laboratory setting.
Chemical Profile:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1263060-07-6 |
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is recommended.[2][3]
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn for procedures with a high risk of splashing.[2][4] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile, inspected before use). A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[2][4][5] |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] In case of inadequate ventilation, use a NIOSH-approved respirator. |
| General Lab Attire | Long pants and closed-toe shoes | Standard laboratory practice to protect against accidental spills.[5] |
Operational and Disposal Plans
A systematic approach is essential for the safe handling and disposal of this compound to ensure personal and environmental safety.
Handling and Storage:
-
Handle in a well-ventilated place, in accordance with good industrial hygiene and safety practices.[1][4]
-
Avoid the formation of dust and aerosols.[4]
-
Keep containers tightly closed in a dry and well-ventilated area.[1][7]
-
Wash hands thoroughly after handling.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1][7][8] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][6][7] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[5][7] As a halogenated organic compound, it should be collected in designated containers for halogenated waste.[9][10] Incineration at high temperatures is a common disposal method for such compounds.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[5]
Experimental Protocols
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate Personnel: Evacuate personnel from the immediate area.[4][5]
-
Ensure Ventilation: Ensure adequate ventilation.[4]
-
Remove Ignition Sources: Remove all sources of ignition.[4][5]
-
Personal Protection: Wear appropriate personal protective equipment as outlined above.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4][5]
-
Collection: Collect the spilled material using a non-sparking tool and place it in a suitable, sealed container for disposal.[4][5]
-
Decontamination: Clean the spill area thoroughly.
Workflow for Handling a Chemical Spill
Caption: Workflow for responding to a chemical spill.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uakron.edu [uakron.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
